LP-261
Description
Properties
IUPAC Name |
N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVDELGTFILMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915412-67-8 | |
| Record name | LP-261 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LP-261 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LP-261: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-261 is a novel, orally bioavailable small molecule that functions as a potent tubulin-targeting agent.[1][2] It exerts its anticancer effects through a dual mechanism: direct inhibition of tumor cell proliferation via cell cycle arrest and disruption of tumor vasculature through antiangiogenic activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound's primary mechanism of action is the inhibition of tubulin polymerization.[3] It binds to the colchicine-binding site on β-tubulin, a critical component of microtubules.[1][2][4] This binding event disrupts the dynamic equilibrium between tubulin dimers and microtubules, which is essential for the formation and function of the mitotic spindle during cell division. Unlike some other tubulin inhibitors, this compound has been shown to not be a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multidrug-resistant tumors.[5]
Signaling Pathway of this compound-Induced G2/M Arrest
The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a cell cycle arrest at the G2/M phase.[1][2] This prevents cells from proceeding through mitosis with a compromised mitotic spindle, ultimately triggering apoptosis in many cancer cell lines.
Caption: this compound induced G2/M arrest signaling pathway.
Antiangiogenic Properties
In addition to its direct effects on tumor cells, this compound exhibits potent antiangiogenic activity.[1][2] Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound inhibits the proliferation and migration of endothelial cells, the primary cell type involved in angiogenesis.[1]
Preclinical Efficacy: Quantitative Data Summary
This compound has demonstrated significant antitumor activity in a variety of preclinical models.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | 0.01 |
| H522 | Lung | 0.01 |
| Jurkat | Leukemia | 0.02 |
| SW-620 | Colon | 0.05 |
| BXPC-3 | Pancreatic | 0.05 |
| PC-3 | Prostate | 0.07 |
GI50: Concentration causing 50% growth inhibition.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Result |
| SW620 | Colon Adenocarcinoma | 50 mg/kg, p.o., twice daily | Significant tumor growth inhibition |
| LNCaP | Prostate Cancer | 50 mg/kg, p.o., twice daily, 5 days/week | No effect |
| PC3 | Prostate Cancer | 50 mg/kg, p.o., twice daily, 5 days/week | No effect |
| PC3 | Prostate Cancer | 100 mg/kg, p.o., twice daily, 3 days/week | Complete inhibition of tumor growth |
| SW620 (with Bevacizumab) | Colon Adenocarcinoma | Low dose this compound (oral) + Bevacizumab | Significantly improved tumor inhibition |
p.o.: per os (by mouth)
Experimental Protocols
In Vitro Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium supplemented with growth factors and serum.
-
Seeding: HUVECs are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 50 nM to 10 µM) or a vehicle control.[1]
-
Incubation: Cells are incubated for a period of 24 to 72 hours.[4]
-
Proliferation Assessment: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.
-
Data Analysis: The absorbance is read using a microplate reader, and the GI50 value is calculated.
Caption: Experimental workflow for the HUVEC proliferation assay.
Ex Vivo Rat Aortic Ring Assay
This assay provides a more complex model to study angiogenesis, incorporating multiple cell types and cell-matrix interactions.[6]
Methodology:
-
Aorta Excision: Thoracic aortas are dissected from rats under sterile conditions.
-
Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.
-
Treatment: The rings are cultured in serum-free medium containing various concentrations of this compound (e.g., 20 nM to 10 µM) or a vehicle control.[1]
-
Incubation: The plates are incubated for several days (typically 7-14 days) to allow for the outgrowth of microvessels.
-
Quantification: The extent of microvessel outgrowth is quantified by image analysis, measuring parameters such as the number and length of sprouts.
Caption: Experimental workflow for the rat aortic ring assay.
In Vivo Mouse Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., SW620, LNCaP, PC3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally according to a specified dosing schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Caption: Experimental workflow for in vivo mouse xenograft studies.
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action centered on tubulin inhibition. Its ability to induce G2/M cell cycle arrest and inhibit angiogenesis, coupled with its oral bioavailability and potential to overcome multidrug resistance, makes it a strong candidate for further clinical development. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals interested in advancing the study of this compound.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | tubulin inhibitor | anticancer agent | mitotic inhibitor | CAS# 915412-67-8 | InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab | CiNii Research [cir.nii.ac.jp]
- 6. Rat Aortic Ring Assay | Thermo Fisher Scientific - KR [thermofisher.com]
LP-261 Tubulin Binding Site: A Technical Overview
Introduction: LP-261 (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl) phenyl)methanesulfonamide) is a novel, orally active small molecule that functions as a potent tubulin-binding agent.[1][2] It was rationally designed based on the crystal structures of known colchicine site inhibitors complexed with tubulin.[1] As a microtubule-targeting agent, this compound disrupts the cellular cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. This disruption ultimately leads to cell cycle arrest and apoptosis, making it a promising candidate for cancer chemotherapy.[1][2] Notably, this compound has demonstrated efficacy in preclinical models and appears to circumvent multidrug resistance issues associated with other tubulin inhibitors, as it is not a substrate for the P-glycoprotein (P-gp) efflux pump (ABCB1).[1][3] This technical guide provides a detailed examination of the this compound binding site on tubulin, its mechanism of action, and the experimental methodologies used for its characterization.
Tubulin Binding Site and Mechanism of Action
This compound exerts its anti-mitotic effects by directly interacting with tubulin, the heterodimeric protein subunit of microtubules.
1.1. Binding Site: this compound binds to the colchicine binding site on the β-tubulin subunit.[1][4][5] This site is a well-established pocket for small molecule inhibitors that destabilize microtubules. The binding of this compound to this site is reversible.[3] By occupying the colchicine domain, this compound introduces a conformational change in the tubulin dimer that prevents it from polymerizing into microtubules. This competitive binding with colchicine has been experimentally verified.[2][6][7]
1.2. Mechanism of Action: The primary mechanism of action for this compound is the inhibition of tubulin polymerization .[2][6] Microtubules are dynamic polymers that undergo constant phases of growth (polymerization) and shrinkage (depolymerization), a property known as dynamic instability. This process is essential for the formation of the mitotic spindle during cell division.
By binding to soluble αβ-tubulin dimers, this compound prevents their addition to the growing plus-ends of microtubules. This shifts the equilibrium of microtubule dynamics towards depolymerization, leading to a net loss of microtubule polymer. The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[1][2][4] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
In addition to its direct cytotoxic effects, this compound is also a potent inhibitor of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][4] It achieves this by inhibiting the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The data is summarized below.
Table 1: In Vitro Tubulin Inhibition
| Assay Type | Parameter | Value (µM) | Reference |
|---|---|---|---|
| Tubulin Polymerization | EC50 | 3.2 - 5.0 | [2][6][7] |
| [³H]Colchicine Competition | EC50 | 3.2 | [2][6][7] |
| [³H]Colchicine Competition | % Inhibition @ 30 µM | 79% |[2][6][7] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| NCI-60 Panel (average) | Various | GI50 | ~0.10 | [1][4] |
| MCF-7 | Breast | IC50 | 0.01 | [2][6][7] |
| NCI-H522 | Non-Small-Cell Lung | IC50 | 0.01 | [6][7] |
| Jurkat | T-cell Leukemia | IC50 | 0.02 | [2][6][7] |
| SW-620 | Colon | IC50 | 0.05 | [2][6][7] |
| BXPC-3 | Pancreatic | IC50 | 0.05 | [2][6][7] |
| PC-3 | Prostate | IC50 | 0.07 |[2][6][7] |
Table 3: Anti-Angiogenic Activity
| Assay Type | Cell/Tissue | Effect | Concentration | Reference |
|---|---|---|---|---|
| HUVEC Proliferation | Endothelial Cells | Dose-dependent inhibition | 0.1 - 10 µM | [1] |
| Rat Aortic Ring Assay | Aortic Tissue | >50% growth inhibition | 50 nM |[1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below. These represent standard protocols adapted for the analysis of a novel tubulin inhibitor.
3.1. In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring changes in light scattering or fluorescence.
Protocol:
-
Reagent Preparation:
-
Prepare Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
Prepare a 10 mM GTP stock solution in TPB.
-
Reconstitute lyophilized, purified tubulin (>99%) to 3 mg/mL in ice-cold TPB. Keep on ice at all times.
-
Prepare a 10X stock solution of this compound in DMSO, followed by serial dilutions in TPB to achieve final desired concentrations.
-
-
Reaction Setup:
-
In a pre-warmed (37°C) 96-well plate, add TPB, GTP (to a final concentration of 1 mM), and the desired concentration of this compound (or vehicle control - DMSO).
-
To initiate the reaction, add the cold tubulin solution to each well. The final volume should be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60 minutes.
-
-
Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final steady-state absorbance for each concentration.
-
Calculate the EC50 value by plotting the inhibition of polymerization against the log of this compound concentration.
-
3.2. [³H]-Colchicine Competition Binding Assay
This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to displace radiolabeled [³H]-colchicine.
Protocol:
-
Reagent Preparation:
-
Prepare Binding Buffer: 10 mM phosphate buffer (pH 7.0), 1 mM MgCl₂, 0.1 mM GTP.
-
Prepare a solution of purified tubulin (e.g., 1 µM) in Binding Buffer.
-
Prepare a stock of [³H]-colchicine (e.g., 5 µM) in Binding Buffer.
-
Prepare serial dilutions of unlabeled this compound and unlabeled colchicine (for positive control) in Binding Buffer.
-
-
Reaction Setup:
-
In microcentrifuge tubes, combine tubulin, [³H]-colchicine, and varying concentrations of this compound (or vehicle/unlabeled colchicine).
-
Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.
-
-
Separation and Measurement:
-
Separate protein-bound from free [³H]-colchicine. A common method is rapid filtration through a DEAE-cellulose filter membrane, which retains the negatively charged tubulin protein.
-
Wash the filters quickly with ice-cold Binding Buffer to remove non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid.
-
-
Analysis:
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
Calculate the percentage of [³H]-colchicine binding inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the log of this compound concentration.
-
3.3. Cell Viability and Cytotoxicity Assay (e.g., SRB Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Cell Plating:
-
Seed cells (e.g., MCF-7, SW-620) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) prepared in a complete culture medium. Include a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
-
Cell Fixation and Staining:
-
Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
-
Measurement and Analysis:
-
Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the percentage of growth inhibition against the log of this compound concentration.
-
3.4. Cell Cycle Analysis
This protocol uses flow cytometry to determine the cell cycle phase distribution of cells treated with this compound.
Protocol:
-
Cell Treatment:
-
Culture cells in 6-well plates and treat with this compound at its approximate IC50 concentration (and a vehicle control) for a set time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at that phase.
-
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | tubulin inhibitor | anticancer agent | mitotic inhibitor | CAS# 915412-67-8 | InvivoChem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
LP-261: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of LP-261, a novel small molecule inhibitor of tubulin polymerization. The information is compiled from publicly available scientific literature and chemical databases.
Chemical Structure and Properties
This compound is a potent, orally active antimitotic agent.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide | PubChem |
| Molecular Formula | C22H19N3O4S | PubChem |
| Molecular Weight | 421.47 g/mol | DC Chemicals |
| CAS Number | 915412-67-8 | DC Chemicals |
| SMILES | CS(=O)(=O)NC1=CC(=CC(=C1)C2=CNC3=C2C=CC=C3)C(=O)C4=CC(=NC=C4)OC | PubChem |
| InChI Key | InChIKey=VADKZNMSYPAQSI-UHFFFAOYSA-N | PubChem |
Mechanism of Action and Biological Activity
This compound exerts its biological effects by inhibiting tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Inhibition of Tubulin Polymerization
This compound binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This activity has been demonstrated in in vitro tubulin polymerization assays.
Table 2: In Vitro Activity of this compound
| Assay | Metric | Value | Source(s) |
| Tubulin Polymerization | EC50 | 3.2 µM | MedChemExpress |
| [3H]Colchicine Competition Binding | EC50 | 3.2 µM | MedChemExpress |
In Vitro Anti-proliferative Activity
This compound has shown potent anti-proliferative activity across a range of human cancer cell lines.
Table 3: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| MCF-7 | Breast Cancer | 0.01 | InvivoChem |
| NCI-H522 | Non-Small Cell Lung Cancer | 0.01 | InvivoChem |
| Jurkat | T-cell Leukemia | 0.02 | InvivoChem |
| SW-620 | Colorectal Adenocarcinoma | 0.05 | InvivoChem |
| BXPC-3 | Pancreatic Adenocarcinoma | 0.05 | InvivoChem |
| PC-3 | Prostate Cancer | 0.07 | InvivoChem |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of this compound.
Table 4: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Species | Model | Dosing | Result | Source(s) |
| Pharmacokinetics | |||||
| Tmax | Rat | - | 4 mg/kg, single oral gavage | 2.0 h | MedChemExpress |
| t1/2 | Rat | - | 4 mg/kg, single oral gavage | 1.4 h | MedChemExpress |
| Efficacy | |||||
| Tumor Growth Inhibition | Mouse | NCI-H522 xenograft | 50 mg/kg, twice daily oral gavage for 28 days | 96% reduction in mean tumor volume | MedChemExpress |
| Tumor Growth Inhibition | Mouse | NCI-H522 xenograft | 15 mg/kg, twice daily oral gavage for 28 days | 41% inhibition in mean tumor volume | MedChemExpress |
Signaling Pathways
The primary mechanism of action of this compound, inhibition of tubulin polymerization, triggers a cascade of downstream signaling events, culminating in G2/M cell cycle arrest and apoptosis.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are described in the primary scientific literature. While the full text of the key publication, "Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (this compound), a potent antimitotic agent" (J Med Chem. 2011, 54(1), 179-200), is not publicly available through open-access channels, this section outlines the general methodologies for key experiments based on available information.
General Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the in vitro characterization of a tubulin inhibitor like this compound.
Synthesis and Purification
The synthesis of this compound involves a multi-step organic synthesis route. The final product is typically purified by column chromatography and its identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Disclaimer: The detailed, step-by-step protocols for the synthesis and purification of this compound are proprietary and are contained within the primary research publication which is not publicly accessible.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
-
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or by using a fluorescent reporter.
-
General Procedure:
-
Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.
-
The test compound (this compound) or vehicle control is added to the reaction mixture.
-
The change in absorbance or fluorescence is monitored over time using a plate reader.
-
The EC50 value is calculated from the dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
General Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
The IC50 value is determined from the dose-response curve.
-
Cell Cycle Analysis
Flow cytometry is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content.
-
General Procedure:
-
Cells are treated with this compound or vehicle control for a specified time.
-
Cells are harvested, fixed (e.g., with ethanol), and treated with RNase.
-
Cells are stained with a DNA-intercalating dye (e.g., PI).
-
The fluorescence of individual cells is measured by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases is quantified based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Conclusion
This compound is a potent and orally bioavailable small molecule inhibitor of tubulin polymerization with significant anti-cancer activity demonstrated in both in vitro and in vivo models. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent G2/M cell cycle arrest, makes it a promising candidate for further drug development. This technical guide provides a summary of the currently available information on this compound to aid researchers in the fields of oncology and drug discovery. For detailed experimental procedures, access to the primary research literature is recommended.
References
LP-261: A Technical Guide to Synthesis and Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-261, chemically known as N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide, is a novel, orally bioavailable small molecule that targets tubulin polymerization, a critical process in cell division. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to a cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Its potent anti-mitotic and anti-angiogenic properties have positioned it as a promising candidate in oncology research. This technical guide provides an in-depth overview of the synthesis of this compound, discusses potential formulation strategies for oral delivery, and details its mechanism of action and relevant experimental protocols.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages modern organic chemistry techniques to construct its complex molecular architecture. The core of the synthesis strategy involves the sequential coupling of three key building blocks to a central phenyl ring.
A pivotal publication in the Journal of Medicinal Chemistry outlines a convergent synthetic route that utilizes a functionalized dibromobenzene intermediate. This approach allows for the controlled and sequential introduction of the indole, methoxyisonicotinoyl, and methanesulfonamide moieties.
The key reactions in the synthesis of this compound are:
-
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is employed to form the carbon-carbon bond between the central phenyl ring and the 1H-indol-4-yl group.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form the carbon-nitrogen bond, attaching the methanesulfonamide group to the phenyl ring.
While the exact, detailed step-by-step protocol for the industrial-scale synthesis of this compound is proprietary, the general synthetic strategy provides a clear roadmap for medicinal chemists to produce this and related analogs for research purposes.
Formulation of this compound for Oral Administration
This compound has been specifically designed for oral bioavailability. The formulation of a poorly water-soluble compound like this compound for effective oral delivery presents significant challenges, primarily related to maximizing its dissolution and absorption in the gastrointestinal tract. While specific details of the clinical formulation of this compound are not publicly available, general strategies for formulating such compounds provide a strong indication of the approaches that could be employed.
For preclinical in vivo studies, a common approach involves dissolving the compound in a mixture of solvents and surfactants to create a solution or suspension suitable for oral gavage. A typical formulation for such studies might consist of:
-
Dimethyl sulfoxide (DMSO): A powerful solubilizing agent.
-
Polyethylene glycol 300 (PEG300): A water-miscible co-solvent that enhances solubility.
-
Tween 80: A non-ionic surfactant that improves wetting and dispersion.
-
Water or Saline: The vehicle for administration.
For a final pharmaceutical dosage form intended for human use, more advanced formulation technologies are likely employed. These can include:
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix in an amorphous state, which can significantly enhance its dissolution rate and bioavailability.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be used to improve the solubility and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to faster dissolution.
The selection of excipients is critical in developing a robust oral formulation. Common excipients for poorly soluble drugs include polymers (e.g., HPMC, PVP), surfactants (e.g., polysorbates, Cremophor), and lipids (e.g., triglycerides, phospholipids).
Mechanism of Action: Tubulin Polymerization Inhibition and G2/M Arrest
This compound exerts its anticancer effects by disrupting the normal function of microtubules, which are essential components of the cytoskeleton involved in cell structure, intracellular transport, and, most critically, cell division.
The primary mechanism of action of this compound involves the following steps:
-
Binding to Tubulin: this compound binds to the colchicine-binding site on β-tubulin, a subunit of the tubulin heterodimer.
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin into microtubules.
-
Disruption of Mitotic Spindle: The inability to form functional microtubules prevents the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during mitosis.
-
G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition phase.
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
dot
Caption: Mechanism of action of this compound leading to apoptosis.
Quantitative Data
The following tables summarize key quantitative data related to the activity and properties of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Mean GI50 (NCI-60) | ~100 nM | NCI-60 Panel | |
| IC50 (MCF-7) | 0.01 µM | Human Breast Cancer | |
| IC50 (H522) | 0.01 µM | Human NSCLC | |
| IC50 (Jurkat) | 0.02 µM | Human T-cell Leukemia | |
| IC50 (SW-620) | 0.05 µM | Human Colorectal Adenocarcinoma | |
| IC50 (BXPC-3) | 0.05 µM | Human Pancreatic Cancer | |
| IC50 (PC-3) | 0.07 µM | Human Prostate Cancer | |
| Tubulin Polymerization (EC50) | 3.2 µM | In vitro assay |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | High | Rat | Oral gavage | |
| Tmax | 1.5 - 2 h | Human | Oral | |
| t1/2 | ~1.8 h | Human | Oral | |
| Tumor Growth Inhibition (PC3 Xenograft) | Complete | Mouse | Schedule-dependent | |
| Tumor Growth Inhibition (SW620 Xenograft) | Excellent (comparable to paclitaxel) | Mouse | Not specified |
Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for confirming the direct inhibitory effect of this compound on microtubule formation.
dot
Caption: Workflow for a typical tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Purified tubulin is resuspended in a glutamate-based polymerization buffer (G-PEM) containing GTP.
-
Serial dilutions of this compound are prepared in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The tubulin solution is pre-incubated with various concentrations of this compound or control compounds on ice to allow for binding.
-
Polymerization is initiated by warming the samples to 37°C in a temperature-controlled spectrophotometer.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
-
Data Analysis:
-
The rate of polymerization is calculated for each concentration of this compound.
-
The EC50 value, the concentration of this compound that inhibits polymerization by 50%, is determined by plotting the polymerization rate against the log of the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
dot
Caption: Workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Culture and Treatment:
-
Cancer cells are seeded in culture plates and allowed to adhere.
-
Cells are then treated with various concentrations of this compound or a vehicle control for different time periods.
-
-
Cell Preparation:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
-
DNA Staining:
-
Fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to degrade RNA and prevent its staining.
-
-
Flow Cytometry:
-
The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
-
Data Analysis:
-
The resulting data is displayed as a histogram, where cells in the G1 phase (2n DNA content) form the first peak, cells in the G2/M phase (4n DNA content) form the second peak, and cells in the S phase (intermediate DNA content) are distributed between the two peaks. The percentage of cells in each phase is quantified to determine the effect of this compound on cell cycle progression.
-
Mouse Xenograft Model
This in vivo model is essential for evaluating the anti-tumor efficacy of this compound in a living organism.
dot
LP-261: A Technical Guide on Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-261, a novel, orally active tubulin-binding agent, has demonstrated significant antiangiogenic and antitumor properties in preclinical and early clinical studies. Its favorable pharmacokinetic profile, including high oral bioavailability and the ability to circumvent common mechanisms of multidrug resistance, positions it as a promising candidate for the treatment of advanced solid malignancies. This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound, presenting key data from preclinical and clinical investigations. Detailed experimental protocols for pivotal studies are outlined, and its mechanism of action is visualized to offer a complete picture for researchers and drug development professionals.
Introduction
This compound (N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide) is a small molecule that targets the colchicine-binding site of tubulin, leading to a disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase.[1][2] Unlike many conventional chemotherapeutic agents, this compound is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mediator of multidrug resistance.[1][3] This characteristic, combined with its high oral bioavailability, makes this compound a compelling agent for further development. This document synthesizes the available data on the oral bioavailability and pharmacokinetic profile of this compound in both preclinical models and human subjects.
Pharmacokinetic Profile
Preclinical Pharmacokinetics in Rats
This compound exhibits excellent oral bioavailability in rodent models. A study in rats demonstrated an oral bioavailability of 80%.[3] The compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of 2 hours. The terminal half-life (t1/2) after intravenous administration was determined to be 1.4 ± 0.2 hours, indicating relatively rapid elimination.[3]
| Parameter | Value (Rats) | Route of Administration |
| Oral Bioavailability (F%) | 80% | Oral |
| Tmax | 2 hours | Oral |
| Terminal Half-life (t1/2) | 1.4 ± 0.2 hours | Intravenous |
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats.
Clinical Pharmacokinetics in Humans
A Phase I dose-escalation study in patients with advanced solid malignancies provided the first insights into the pharmacokinetics of this compound in humans. The study reported rapid absorption with a Tmax of 1.5 to 2 hours, which is consistent with the preclinical findings.[3] The elimination half-life was also short, approximately 1.8 hours.[3] Encouragingly, the study observed proportional increases in Cmax (maximum plasma concentration) and AUC (area under the curve) with increasing doses, and steady-state blood levels were achieved without any apparent drug accumulation.[3] In a cohort receiving 80 mg/m² twice daily, Cmax values were approximately 500 nanomolar.[3]
| Parameter | Value (Humans) | Dosing Cohort |
| Tmax | 1.5 - 2 hours | Multiple |
| Half-life (t1/2) | ~1.8 hours | Multiple |
| Cmax | ~500 nM | 80 mg/m² b.i.d. |
| Dose Proportionality | Cmax and AUC increase proportionally with dose | 5 to 80 mg/m² b.i.d. |
| Accumulation | No apparent accumulation | Multiple |
Table 2: Human Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Model: The specific strain of rats used is not detailed in the available literature.
-
Drug Administration: this compound was administered via both oral (PO) and intravenous (IV) routes. The exact doses and vehicle used were not specified.
-
Blood Sampling: Serial blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method (details not specified).
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed using WinNonlin 4.0 software to calculate key pharmacokinetic parameters including AUC, t1/2, clearance (CL), and volume of distribution at steady state (Vss). Oral bioavailability (F) was calculated using the standard formula: %F = 100 × (AUC_Oral × Dose_IV) / (AUC_IV × Dose_PO).[3]
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein.
Methodology:
-
Cell Line: Caco-2 human colon adenocarcinoma cells were used. These cells differentiate into a monolayer that mimics the intestinal epithelium.
-
Assay Setup: Caco-2 cells were seeded on permeable supports in a transwell plate system, allowing for the measurement of drug transport from the apical (intestinal lumen) to the basolateral (blood) side and vice versa.
-
Transport Studies: The transport of this compound across the Caco-2 monolayer was measured in both directions. The apparent permeability (Papp) was calculated.
-
Results: The apical to basolateral permeability was found to be higher than the basolateral to apical permeability, with Papp values ranging from 6.60 ± 0.42 × 10⁻⁶ cm/s to 9.0 ± 1.99 × 10⁻⁶ cm/s in the absorptive direction.[2] The lower permeability in the reverse direction (4.59 ± 2.19 × 10⁻⁶ cm/s to 5.15 ± 1.96 × 10⁻⁶ cm/s) suggested that this compound is not a significant substrate for efflux transporters like P-gp.[2]
Phase I Clinical Trial
Objective: To determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetics of this compound in patients with advanced solid malignancies.
Methodology:
-
Study Design: An open-label, multi-center, dose-escalation study.
-
Patient Population: Patients with advanced solid tumors who had failed prior therapies.
-
Dosing Regimen: this compound was administered orally twice daily (b.i.d.) in 21-day or 28-day cycles. Dose escalation occurred in sequential cohorts, ranging from 5 to 80 mg/m².[3]
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to characterize the pharmacokinetic profile of this compound in humans.
-
Investigators: The study was conducted at the Sarah Cannon Research Institute under the direction of Dr. Howard Burris and at the Cancer Therapy and Research Center under the direction of Dr. Murlidhar Beeram.[3]
Visualizations
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of this compound, from tubulin binding to apoptosis.
Oral Drug Absorption and First-Pass Metabolism Workflow
Caption: General workflow of oral drug absorption and first-pass metabolism.
Metabolism and Excretion
Detailed information regarding the specific metabolic pathways and excretion routes of this compound is not currently available in the public domain. As an indole-containing compound, potential metabolic pathways could include oxidation of the indole ring and N-dealkylation, followed by conjugation reactions such as glucuronidation or sulfation to facilitate excretion. However, without specific studies, this remains speculative. Further research is required to fully elucidate the metabolic fate of this compound in vivo.
Conclusion
This compound is a promising oral anticancer agent with a favorable pharmacokinetic profile characterized by high oral bioavailability, rapid absorption, and a lack of interaction with the P-gp efflux pump. The data from both preclinical and early clinical studies support its continued development. This technical guide provides a consolidated resource for understanding the key pharmacokinetic properties of this compound, which will be critical for designing future clinical trials and optimizing its therapeutic potential. Further studies are warranted to fully characterize its metabolism and excretion pathways.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
LP-261: A Novel Colchicine Binding Site Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LP-261 is a novel, orally active, small molecule tubulin inhibitor that demonstrates potent anti-cancer and anti-angiogenic properties in preclinical models.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and detailed experimental protocols for its evaluation. This compound binds to the colchicine site on β-tubulin, leading to the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent apoptosis.[1][3] Notably, it exhibits potent activity against a wide range of cancer cell lines and has shown significant tumor growth inhibition in multiple xenograft models.[1][2] Furthermore, this compound is not a substrate for the P-glycoprotein (P-gp) transporter, suggesting its potential to overcome multidrug resistance.[4] This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. The core mechanism involves:
-
Binding to the Colchicine Site: this compound binds to the colchicine binding site on β-tubulin, one of the three pharmacologically active sites on the tubulin heterodimer.[1] This binding is reversible.[4]
-
Inhibition of Tubulin Polymerization: By occupying the colchicine site, this compound inhibits the polymerization of tubulin into microtubules.[3][5] This disruption of microtubule dynamics is a key initiating event in its cytotoxic cascade.
-
Cell Cycle Arrest: The interference with microtubule formation and function activates the spindle assembly checkpoint, leading to a potent G2/M phase cell cycle arrest.[1][3]
-
Induction of Apoptosis: Prolonged G2/M arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent cytotoxic and anti-proliferative activity across a broad range of human cancer cell lines. The mean GI50 (concentration for 50% growth inhibition) in the NCI60 cancer cell line screen was approximately 100 nM.[2]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.01 | [3] |
| H522 | Non-Small Cell Lung Cancer | 0.01 | [3] |
| Jurkat | T-cell Leukemia | 0.02 | [3] |
| SW-620 | Colorectal Adenocarcinoma | 0.05 | [3] |
| BXPC-3 | Pancreatic Cancer | 0.05 | [3] |
| PC-3 | Prostate Cancer | 0.07 | [3] |
This compound also exhibits significant anti-angiogenic properties, inhibiting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner and preventing microvessel outgrowth in the rat aortic ring assay at nanomolar concentrations.[1] Greater than 50% growth inhibition in the rat aortic ring assay was observed at 50 nM.[1]
In Vivo Activity
The anti-tumor efficacy of this compound has been evaluated in several mouse xenograft models.
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SW620 | Colon Adenocarcinoma | 50 mg/kg, oral, twice daily | Significant inhibition compared to control at day 14 (P=0.009) | [1] |
| PC3 | Prostate Cancer | Not specified | Complete inhibition of tumor growth (schedule-dependent) | [1] |
| NCI-H522 | Non-Small Cell Lung Cancer | 50 mg/kg, oral gavage, twice daily for 28 days | 96% reduction in mean tumor volume | [5] |
| NCI-H522 | Non-Small Cell Lung Cancer | 15 mg/kg, oral gavage, twice daily for 28 days | 41% inhibition after 28 days | [5] |
In combination studies, low-dose oral this compound (12.5 mg/kg) with bevacizumab resulted in significantly improved tumor inhibition in the SW620 xenograft model compared to low-dose this compound alone.[1]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability.[1] In rats, a single oral gavage dose of 4 mg/kg resulted in a terminal half-life of 1.4 hours and a Tmax of 2.0 hours.[3] A Phase I study in patients with advanced solid malignancies showed that this compound is rapidly absorbed (Tmax 1.5 - 2h) and eliminated (t½ ~ 1.8 h), with no indication of accumulation or metabolic induction.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of this compound.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Thaw tubulin and GTP on ice. Prepare working solutions of this compound by diluting the stock in General Tubulin Buffer.
-
Reaction Setup: On ice, add the following to a pre-chilled 96-well plate:
-
General Tubulin Buffer
-
This compound at various concentrations (or vehicle control)
-
GTP to a final concentration of 1 mM
-
Purified tubulin to a final concentration of 2 mg/mL
-
-
Initiation of Polymerization: Place the plate in the microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[1][6]
-
Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the vehicle control. The EC50 value can be calculated from a dose-response curve.[3]
Cell Viability (MTS) Assay
This colorimetric assay determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (containing an electron coupling reagent like PES)
-
Microplate reader capable of reading absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[7]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Analysis: Subtract the background absorbance (medium only wells). Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Human cancer cell line
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired human cancer cells. On the day of injection, harvest the cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10^7 cells) into the flank of each mouse.[8]
-
Tumor Growth and Cohort Formation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer this compound orally (e.g., by gavage) according to the desired dosing schedule (e.g., 50 mg/kg, twice daily).[1] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the anti-tumor efficacy.
Experimental Workflow and Signaling Visualization
Conclusion
This compound is a promising novel colchicine binding site inhibitor with potent anti-tumor and anti-angiogenic activities. Its oral bioavailability and ability to circumvent P-gp-mediated resistance make it an attractive candidate for further clinical development. The data summarized and the protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in various cancer indications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: csab04371 [genome.jp]
LP-261 and its Role in G2/M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-261 is a novel, orally bioavailable small molecule that functions as a tubulin-binding agent. By interacting with the colchicine-binding site on β-tubulin, this compound disrupts microtubule dynamics, a critical process for mitotic spindle formation. This interference triggers the spindle assembly checkpoint (SAC), leading to a robust G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells. This in-depth technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its induction of G2/M arrest. The guide includes a summary of its anti-cancer activities, detailed hypothetical experimental protocols for its study, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to this compound
This compound is a promising anti-cancer agent that has demonstrated both anti-angiogenic and anti-tumor activities in preclinical models.[1][2] Its mechanism of action is centered on its ability to bind to the colchicine site of tubulin, thereby inhibiting microtubule polymerization.[1] This disruption of the microtubule network is a well-established strategy in cancer therapy, as it preferentially affects rapidly dividing cells that are dependent on the proper function of the mitotic spindle for cell division. The consequence of this disruption is the activation of the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent aberrant chromosome segregation.
Core Mechanism: Induction of G2/M Cell Cycle Arrest
The primary mechanism by which this compound exerts its anti-tumor effects is through the induction of a G2/M cell cycle arrest. This process is initiated by the binding of this compound to tubulin, which prevents the proper formation and function of the mitotic spindle.
The G2/M Checkpoint and the Role of the Cyclin B1/CDK1 Complex
The transition from the G2 to the M phase of the cell cycle is tightly regulated by the activity of the Cyclin B1/CDK1 complex, also known as the Maturation-Promoting Factor (MPF). Activation of this complex is essential for entry into mitosis. The activity of the Cyclin B1/CDK1 complex is, in turn, controlled by a series of phosphorylation and dephosphorylation events.
The Spindle Assembly Checkpoint (SAC)
When microtubule-targeting agents like this compound disrupt the mitotic spindle, the Spindle Assembly Checkpoint (SAC) is activated. The SAC is a surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. Key proteins of the SAC, including MAD2, BUB1, and BUBR1, are recruited to unattached kinetochores and initiate a signaling cascade that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).
The APC/C is an E3 ubiquitin ligase that targets key mitotic proteins, including Cyclin B1 and Securin, for degradation, which is a prerequisite for the onset of anaphase. By inhibiting the APC/C, the SAC ensures that Cyclin B1 levels remain high, thus keeping the Cyclin B1/CDK1 complex active and arresting the cell in mitosis.
Signaling Pathway of this compound-Induced G2/M Arrest
While direct experimental evidence detailing the complete signaling cascade for this compound is not extensively available in the public domain, a putative pathway can be constructed based on the known mechanisms of other tubulin-binding agents that act at the colchicine site.
Quantitative Data on this compound's Effects
Table 1: Hypothetical Dose-Response Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line (e.g., HCT116) after 24 hours.
| This compound Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0 nM) | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |
| 10 nM | 50 ± 3.8 | 23 ± 2.9 | 27 ± 3.3 |
| 50 nM | 40 ± 3.5 | 18 ± 2.1 | 42 ± 4.1 |
| 100 nM | 25 ± 2.9 | 10 ± 1.8 | 65 ± 5.7 |
| 200 nM | 15 ± 2.1 | 8 ± 1.5 | 77 ± 6.2 |
Table 2: Hypothetical Time-Course Effect of this compound (at 100 nM) on Cell Cycle Distribution in a Cancer Cell Line (e.g., HCT116).
| Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 | 55 ± 4.2 | 25 ± 3.1 | 20 ± 2.5 |
| 6 | 48 ± 4.0 | 22 ± 2.8 | 30 ± 3.5 |
| 12 | 35 ± 3.3 | 15 ± 2.0 | 50 ± 4.8 |
| 24 | 25 ± 2.9 | 10 ± 1.8 | 65 ± 5.7 |
| 48 | 20 ± 2.5 | 8 ± 1.6 | 72 ± 6.1 |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to investigate the effects of this compound on the cell cycle.
Cell Culture and Treatment
-
Culture human colorectal carcinoma (HCT116) cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for the desired time points (e.g., 6, 12, 24, 48 hours). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
Cell Cycle Analysis by Flow Cytometry
-
Following treatment, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and collect them in a 15 mL conical tube.
-
Centrifuge the cells at 1,500 rpm for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 3,000 rpm for 3 minutes, discard the supernatant.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 3,000 rpm for 5 minutes and discard the ethanol.
-
Wash the cells with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Cell Cycle Regulatory Proteins
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic candidate that targets a fundamental process in cancer cell proliferation. Its ability to disrupt microtubule dynamics and induce a G2/M cell cycle arrest underscores its potential as an anti-neoplastic agent. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to gather detailed quantitative data on its efficacy in various cancer models. The protocols and conceptual frameworks provided in this guide are intended to facilitate such investigations and contribute to a deeper understanding of the therapeutic potential of this compound.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-261 Activity in the NCI-60 Cell Line Screen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-261 is a novel, orally bioavailable small molecule that has demonstrated significant anti-cancer activity in preclinical studies. Identified as a tubulin-targeting agent, this compound binds to the colchicine site on tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the activity of this compound in the National Cancer Institute's (NCI) 60 human cancer cell line screen (NCI-60), along with detailed experimental protocols and a visualization of its mechanism of action. While the complete cell line-specific dataset from the NCI-60 screen is not publicly available, this guide synthesizes the reported findings to offer valuable insights for researchers in oncology and drug development.
Introduction
The NCI-60 screen is a pivotal tool in the discovery and development of novel anti-cancer agents, providing a broad initial assessment of a compound's activity across a diverse panel of human cancer cell lines. This compound has been evaluated in this screen, revealing a potent and selective pattern of activity. This document serves as a technical resource, detailing the methodologies for assessing the activity of compounds like this compound and outlining its cellular mechanism of action.
Quantitative Data Presentation: NCI-60 Activity of this compound
While the full dataset of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for this compound across all 60 cell lines is not publicly accessible, published research provides a summary of its potent activity.
Table 1: Summary of this compound Activity in the NCI-60 Screen
| Parameter | Reported Value | Source |
| Mean GI50 | ~100 nM | [1] |
| High Potency | GI50 < 10 nM in 23 of the 60 cell lines | [2] |
This high level of activity, particularly the potent growth inhibition in a significant subset of the cell lines, underscores the potential of this compound as a broad-spectrum anti-cancer agent. The lack of publicly available, cell line-specific data prevents a detailed comparative analysis across different cancer types at this time.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
This protocol is based on the standardized methodology employed by the National Cancer Institute's Developmental Therapeutics Program.
Objective: To assess the in vitro anti-cancer activity of a test compound across a panel of 60 human cancer cell lines.
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the growth rate of each cell line.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2, and 100% relative humidity.
-
Time Zero (Tz) Plate: After the 24-hour incubation, fix one set of plates with TCA to determine the cell count at the time of drug addition.
-
Drug Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the remaining plates. Include a vehicle control (e.g., DMSO).
-
Incubation with Drug: Incubate the plates for an additional 48 hours under the same conditions.
-
Cell Fixation: After 48 hours, terminate the experiment by fixing the cells with cold TCA.
-
Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.
-
Data Acquisition: Read the absorbance at 515 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each cell line at each drug concentration and determine the GI50, TGI, and LC50 values.
Experimental Workflow for NCI-60 Screening
Caption: Workflow of the NCI-60 Sulforhodamine B (SRB) assay.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in culture dishes and allow them to attach overnight.
-
Drug Treatment: Treat the cells with the test compound at the desired concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.
-
Washing: Wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in cold 70% ethanol and incubate on ice for at least 30 minutes to fix and permeabilize the cells.
-
Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
Objective: To assess the direct effect of a test compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Test compound (e.g., this compound)
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include vehicle, positive, and negative controls.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the compounds.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
Signaling Pathway Visualization
This compound's primary mechanism of action is the disruption of microtubule dynamics by binding to the colchicine site on β-tubulin. This interference with the normal process of microtubule polymerization and depolymerization activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to apoptosis.
Conclusion
This compound is a potent tubulin-targeting agent with significant anti-proliferative activity across a broad range of human cancer cell lines, as demonstrated by its low nanomolar mean GI50 in the NCI-60 screen. Its mechanism of action, involving the disruption of microtubule function and subsequent G2/M cell cycle arrest, is a well-validated strategy in cancer therapy. The detailed protocols provided in this guide offer a framework for the further investigation of this compound and other novel anti-cancer compounds. While the absence of detailed, publicly available NCI-60 data for this compound limits a comprehensive cell line-specific analysis, the existing evidence strongly supports its continued development as a promising therapeutic candidate. Further studies to elucidate the specific molecular determinants of sensitivity to this compound are warranted and will be crucial for its clinical translation.
References
Methodological & Application
LP-261 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-261 is a novel, orally active tubulin-targeting agent that demonstrates potent anti-angiogenic and antitumor properties. It functions by binding to the colchicine site on β-tubulin, leading to the disruption of microtubule polymerization. This interference with microtubule dynamics results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] These characteristics make this compound a promising candidate for cancer therapy. This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its biological effects by directly interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various assays.
Table 1: Anti-proliferative Activity of this compound in NCI-60 Cancer Cell Line Screen
| Parameter | Value | Reference |
| Mean GI50 | ~100 nM | [1] |
Table 2: Anti-angiogenic Activity of this compound
| Assay | Concentration | Result | Reference |
| Rat Aortic Ring Assay | 50 nM | >50% inhibition of microvessel outgrowth | [1] |
| HUVEC Proliferation | 100 nM - 10 µM | Dose-dependent inhibition | [1] |
Experimental Protocols
HUVEC Proliferation Assay
This protocol is designed to assess the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., PrestoBlue, WST-1)
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium supplemented with 10% FBS.
-
Trypsinize and resuspend the cells.
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in EGM-2 from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known angiogenesis inhibitor).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).
-
Caption: HUVEC Proliferation Assay Workflow.
Rat Aortic Ring Assay
This ex vivo assay provides a more complex model of angiogenesis, incorporating multiple cell types and their interactions within a three-dimensional matrix.
Materials:
-
Thoracic aortas from Sprague-Dawley rats
-
Serum-free endothelial basal medium (EBM)
-
Collagen solution (e.g., rat tail collagen type I)
-
48-well plates
-
Surgical instruments (forceps, scissors)
-
This compound stock solution (in DMSO)
-
Microscope with imaging capabilities
Protocol:
-
Aorta Preparation:
-
Aseptically dissect the thoracic aorta from a euthanized rat.
-
Place the aorta in a sterile petri dish containing cold serum-free EBM.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
-
Embedding Aortic Rings:
-
Coat the bottom of a 48-well plate with a thin layer of collagen solution and allow it to polymerize at 37°C.
-
Place one aortic ring in the center of each well.
-
Cover the ring with another layer of collagen solution and allow it to polymerize.
-
-
Treatment and Incubation:
-
Prepare different concentrations of this compound in EBM.
-
Add the this compound-containing medium to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days.
-
Replace the medium with fresh this compound-containing medium every 2-3 days.
-
-
Quantification of Microvessel Outgrowth:
-
On day 7-10, visualize the microvessel sprouts growing from the aortic rings using a microscope.
-
Capture images of each well.
-
Quantify the extent of microvessel outgrowth by measuring the area or length of the sprouts using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Compare the microvessel outgrowth in this compound-treated wells to the vehicle control.
-
Calculate the percentage of inhibition of angiogenesis.
-
References
Application Note: Evaluating the Anti-Proliferative Effects of LP-261 on Human Umbilical Vein Endothelial Cells (HUVECs)
Audience: Researchers, scientists, and drug development professionals involved in oncology and angiogenesis research.
Introduction
Human Umbilical Vein Endothelial Cells (HUVECs) are a foundational in vitro model for studying the processes of angiogenesis, the formation of new blood vessels from pre-existing ones. Angiogenesis is a critical process in tumor growth and metastasis, making it a key target for novel cancer therapies. LP-261 is a novel, orally active tubulin-targeting agent that inhibits cell division by binding to the colchicine site on tubulin, leading to G2/M phase cell cycle arrest.[1][2] As a potent inhibitor of angiogenesis, this compound has been shown to prevent HUVEC proliferation at nanomolar concentrations, highlighting its potential as an anti-cancer therapeutic.[1][2][3]
This document provides a detailed protocol for assessing the anti-proliferative activity of this compound on HUVECs using a Bromodeoxyuridine (BrdU) incorporation assay. This assay directly measures DNA synthesis, offering a precise quantification of cells actively dividing in the S-phase of the cell cycle.[4][5]
Principle of the BrdU Proliferation Assay
The BrdU assay is a non-radioactive method for quantifying cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA by cells undergoing the S-phase of the cell cycle.[5][6] Following incorporation, the cells are fixed, and the DNA is denatured to expose the BrdU epitopes. A specific monoclonal antibody against BrdU is then used to detect the incorporated analog. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a subsequent substrate reaction produces a colorimetric signal whose intensity is directly proportional to the amount of DNA synthesis and, therefore, the number of proliferating cells.[4]
Experimental Protocols
HUVEC Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging HUVECs to ensure healthy, viable cells for the proliferation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.1% Gelatin Solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin/EDTA Solution
-
T-75 Culture Flasks
-
Sterile PBS
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Coat Culture Flasks: Pre-coat T-75 flasks with a 0.1% gelatin solution, ensuring the entire surface is covered.[7] Incubate for at least 1 hour at 37°C. Aspirate the excess gelatin solution and allow the flasks to dry in a laminar flow hood.
-
Thawing HUVECs: Rapidly thaw a cryovial of HUVECs in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 5-10 mL of pre-warmed complete Endothelial Cell Growth Medium.[8]
-
Initial Seeding: Centrifuge the cell suspension at 200 x g for 5 minutes.[8] Discard the supernatant and gently resuspend the cell pellet in 15 mL of fresh, pre-warmed growth medium. Transfer the entire suspension to the prepared T-75 flask.
-
Incubation: Place the flask in a 37°C, 5% CO₂ humidified incubator. For optimal attachment, do not disturb the cells for the first 24 hours.
-
Media Change: Change the growth medium every 48 hours until the cells reach approximately 80-90% confluency.[8]
-
Subculturing (Passaging):
-
Aspirate the medium and wash the cell monolayer once with sterile PBS.[8]
-
Add 3-5 mL of Trypsin/EDTA solution to the flask and incubate at 37°C for 1-3 minutes, or until cells detach.[7]
-
Neutralize the trypsin by adding at least double the volume of complete growth medium.
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Resuspend the pellet in fresh medium and seed into new gelatin-coated flasks at a recommended density of 5,000-10,000 cells/cm².
-
HUVEC Proliferation Assay with this compound (BrdU Method)
This protocol details the steps to measure the dose-dependent effect of this compound on HUVEC proliferation.
Materials:
-
Healthy HUVECs (passage 2-5)
-
Gelatin-coated 96-well plates
-
Endothelial Cell Basal Medium (EBM) with 0.5% FBS (Low-Serum Medium)
-
This compound compound (stock solution in DMSO)
-
BrdU Cell Proliferation Assay Kit (containing BrdU label, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest HUVECs and resuspend them in complete growth medium. Seed the cells into a 96-well gelatin-coated plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[9][10]
-
Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Serum Starvation: After 24 hours, gently aspirate the complete medium. Wash each well with 100 µL of sterile PBS. Add 100 µL of low-serum medium (EBM + 0.5% FBS) to each well and incubate for 4-6 hours. This step synchronizes the cells and reduces the background proliferation caused by growth factors in the serum.
-
This compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. The literature suggests testing concentrations ranging from the low nanomolar (nM) to the micromolar (µM) range (e.g., 1 nM to 10 µM).[1][2]
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include "vehicle control" wells containing the highest concentration of DMSO used for dilution (typically <0.1%).
-
Include "untreated control" wells containing only low-serum medium.
-
-
Incubation with Compound: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
BrdU Labeling: Add 20 µL of the BrdU labeling solution to each well. Incubate for an additional 4-12 hours. The optimal labeling time may vary depending on the cell division rate.
-
Fixation and Denaturation: Carefully empty the wells. Add 200 µL of the Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[4] This step fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[6][11]
-
Antibody Incubation:
-
Empty the wells and wash three times with the provided wash buffer.
-
Add 100 µL of the diluted anti-BrdU primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature, or until a blue color develops.
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at 450 nm.
Data Presentation and Analysis
The anti-proliferative effect of this compound is determined by comparing the absorbance values of treated wells to the untreated control.
Calculation: % Proliferation Inhibition = [1 - (Absorbance_Sample / Absorbance_Control)] * 100
The results can be summarized in a table and used to plot a dose-response curve to determine the GI₅₀ (the concentration that causes 50% inhibition of growth).
Table 1: Example Dose-Response Data for this compound on HUVEC Proliferation
| This compound Concentration | Mean Absorbance (OD 450nm) | Standard Deviation | % Proliferation Inhibition |
| Untreated Control | 1.254 | 0.088 | 0% |
| 1 nM | 1.102 | 0.075 | 12.1% |
| 10 nM | 0.855 | 0.061 | 31.8% |
| 50 nM | 0.612 | 0.049 | 51.2% |
| 100 nM | 0.431 | 0.035 | 65.6% |
| 500 nM | 0.203 | 0.022 | 83.8% |
| 1 µM | 0.115 | 0.018 | 90.8% |
| 10 µM | 0.089 | 0.015 | 92.9% |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations: Workflow and Signaling Pathway
Experimental Workflow
Caption: this compound inhibits proliferation by disrupting microtubule dynamics.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. HUVEC cell proliferation assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
Application Notes and Protocols for Rat Aortic Ring Assay: Evaluating the Antiangiogenic Activity of LP-261
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The rat aortic ring assay is a well-established ex vivo model that recapitulates the key steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation. This assay serves as a valuable tool for screening and characterizing potential antiangiogenic compounds. LP-261 is a novel tubulin-targeting agent that has demonstrated potent antiangiogenic and antitumor activity. This document provides detailed application notes and protocols for utilizing the rat aortic ring assay to evaluate the antiangiogenic effects of this compound.
Mechanism of Action: this compound
This compound is a small molecule that acts as a tubulin-binding agent, specifically at the colchicine site. By interfering with microtubule dynamics, this compound disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest in proliferating cells. This disruption of the cytoskeleton in endothelial cells is a key mechanism behind its potent antiangiogenic effects, as it inhibits their ability to migrate and form new vascular structures.
Data Presentation
| Compound | Concentration Range Tested | Observed Antiangiogenic Effect | Reference |
| This compound | 20 nM - 10 µM | Potent inhibition of microvessel outgrowth | [1] |
Note: The data presented is based on qualitative and semi-quantitative descriptions from the available literature. For precise dose-response curves and IC50 values, it is recommended to perform the assay as described in the protocol below.
Experimental Protocols
Rat Aortic Ring Assay Protocol
This protocol outlines the key steps for performing the rat aortic ring assay to assess the antiangiogenic activity of this compound.
Materials:
-
Thoracic aortas from 2-3 month old Sprague-Dawley rats
-
Matrigel® Basement Membrane Matrix
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well culture plates
-
Surgical instruments (forceps, scissors)
-
Dissecting microscope
-
Incubator (37°C, 5% CO2)
-
Imaging system (inverted microscope with a camera)
Procedure:
-
Aorta Excision and Preparation:
-
Euthanize a rat according to approved animal care protocols.
-
Aseptically dissect the thoracic aorta and place it in a sterile petri dish containing cold PBS.
-
Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue and any branching vessels.
-
Cross-section the aorta into 1-2 mm thick rings.
-
-
Embedding Aortic Rings:
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel® (50 µL) and allow it to solidify at 37°C for 30 minutes.
-
Place one aortic ring in the center of each well.
-
Cover each ring with an additional 100 µL of Matrigel® and incubate at 37°C for 30 minutes to embed the ring.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in EGM-2 medium. Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Add 1 mL of the prepared medium containing the desired concentration of this compound (or vehicle control) to each well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Replace the medium with freshly prepared medium containing the respective treatments every 2-3 days.
-
The assay is typically run for 7-14 days.
-
-
Quantification of Angiogenesis:
-
Capture images of the aortic rings and the surrounding microvessel outgrowth at the end of the experiment.
-
Quantify the extent of angiogenesis by measuring the area of microvessel outgrowth or the length and number of sprouts using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Visualizations
Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a variety of signaling pathways. Key pathways involved include the Vascular Endothelial Growth Factor (VEGF), Angiopoietin-Tie, and Notch signaling pathways. This compound, by targeting tubulin, indirectly affects these pathways by disrupting the fundamental cellular processes required for endothelial cell response to pro-angiogenic signals.
Caption: Key signaling pathways regulating angiogenesis and the inhibitory action of this compound.
Experimental Workflow for Rat Aortic Ring Assay
Caption: Step-by-step workflow of the rat aortic ring assay.
Logical Relationship of this compound's Antiangiogenic Effect
Caption: Mechanism of this compound's antiangiogenic activity.
References
Application Note: Establishing LP-261 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-261 is a novel, orally active tubulin-binding agent that targets the colchicine-binding site on β-tubulin, leading to a disruption of microtubule dynamics and subsequent G2/M phase cell cycle arrest.[1][2] While this compound has shown promising anti-tumor activity across a range of cancer cell lines, the development of drug resistance remains a significant challenge in cancer therapy.[3] Understanding the mechanisms by which cancer cells acquire resistance to this compound is crucial for the development of more effective therapeutic strategies and for identifying patient populations who are most likely to respond to treatment.
This application note provides a detailed protocol for the establishment and characterization of this compound resistant cancer cell lines. The methodologies described herein are designed to serve as a comprehensive guide for researchers aiming to investigate the molecular basis of this compound resistance.
Principle
The development of drug-resistant cell lines is typically achieved through a process of continuous exposure to a cytotoxic agent over an extended period. This is often done using a dose-escalation method, where the concentration of the drug is gradually increased as the cells adapt and become more resistant.[4] This process mimics the clinical scenario where tumors may develop resistance following prolonged chemotherapy.
Recommended Cell Line: A549 (Human Lung Carcinoma)
For the purpose of this protocol, the A549 human lung adenocarcinoma cell line is recommended.[5] A549 cells are a well-characterized and widely used model in cancer research.[5][6] The reported β-tubulin isotype expression in A549 cells is approximately 50% βI, 8% βIII, 36.5% βIV, and 5.5% βV. The relatively low basal expression of βIII-tubulin, an isotype frequently associated with resistance to anti-tubulin agents, makes A549 an excellent model system to study its potential upregulation as a mechanism of acquired resistance to this compound.[1]
Experimental Protocols
Part 1: Determination of the IC50 of Parental A549 Cells
Before initiating the development of resistant cell lines, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental A549 cell line.[7]
Materials:
-
A549 cell line
-
Complete cell culture medium (e.g., F-12K Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed A549 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
Part 2: Generation of this compound Resistant A549 Cell Lines (A549-LPR)
This protocol utilizes a continuous, stepwise increase in this compound concentration.
Materials:
-
Parental A549 cells
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
Protocol:
-
Initial Exposure: Begin by culturing A549 cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.
-
Monitoring and Passaging: Monitor the cells for signs of recovery (i.e., restored morphology and proliferation rate). When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound in the fresh medium. Maintain the cells at each concentration for at least 2-3 passages.
-
Dose Escalation: Once the cells are growing steadily at the current this compound concentration, increase the drug concentration by 1.5- to 2-fold.
-
Handling Cell Death: If a significant increase in cell death (>50%) is observed after a dose escalation, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller fold-increase (e.g., 1.25-fold).[4]
-
Repeat and Stabilize: Repeat the process of gradual dose escalation over a period of several months. The goal is to establish a cell line that can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Cryopreservation: At each successful stabilization at a new concentration, it is crucial to cryopreserve vials of the cells as backups.[4]
-
Final Resistant Line: Once the desired level of resistance is achieved, maintain the resistant cell line (termed A549-LPR) in the medium containing the final concentration of this compound.
Part 3: Characterization of this compound Resistant Cell Lines
1. Confirmation of Resistance Profile:
-
Determine the IC50 of the A549-LPR cell line for this compound using the same protocol as for the parental line.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 (A549-LPR) / IC50 (A549) An RI value significantly greater than 1 confirms the resistant phenotype. An RI of ≥ 5 is a common benchmark for a successfully established resistant cell line.[4]
2. Investigation of Resistance Mechanisms:
-
Western Blot Analysis of Tubulin Isotypes:
-
Objective: To determine if resistance is associated with changes in the expression of β-tubulin isotypes, particularly βIII-tubulin.
-
Protocol:
-
Prepare total protein lysates from both parental A549 and A549-LPR cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies specific for βI-, βIII-, and βIV-tubulin overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an ECL reagent and imaging system.[8]
-
Quantify the band intensities to compare the relative expression of each tubulin isotype between the parental and resistant cell lines.
-
-
-
Analysis of Drug Efflux Pump Expression:
-
Although this compound is suggested to be a poor substrate for P-glycoprotein (ABCB1), it is prudent to investigate its expression as a potential resistance mechanism.
-
Perform Western blot analysis for P-glycoprotein (MDR1) and other relevant transporters like MRP1.
-
-
Sequencing of β-tubulin Gene (TUBB):
-
Mutations in the β-tubulin gene can alter drug binding and confer resistance.
-
Isolate genomic DNA from parental and resistant cells.
-
Amplify the coding region of the TUBB gene by PCR.
-
Sequence the PCR products to identify any potential mutations in the A549-LPR cells.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: this compound Sensitivity in Parental and Resistant A549 Cell Lines
| Cell Line | IC50 (nM) [± SD] | Resistance Index (RI) |
| A549 (Parental) | 50 [± 5.2] | 1.0 |
| A549-LPR | 550 [± 45.8] | 11.0 |
Table 2: Relative Expression of β-Tubulin Isotypes in A549 and A549-LPR Cells
| Protein | Relative Expression (Normalized to Loading Control) | Fold Change (A549-LPR vs. A549) |
| A549 (Parental) | ||
| βI-Tubulin | 1.0 | - |
| βIII-Tubulin | 0.2 | - |
| βIV-Tubulin | 0.8 | - |
| A549-LPR | ||
| βI-Tubulin | 0.9 | 0.9 |
| βIII-Tubulin | 1.8 | 9.0 |
| βIV-Tubulin | 0.7 | 0.88 |
Visualizations
Caption: Workflow for generating this compound resistant cell lines.
Caption: this compound mechanism and potential resistance pathways.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Massive cell death after dose escalation | The fold-increase in drug concentration was too high. | Revert to the previous concentration and allow cells to recover. Attempt a smaller fold-increase (e.g., 1.2-1.5x). |
| Cells stop proliferating | The drug concentration is too high, leading to a cytostatic effect. The cells may have reached their maximum resistance potential. | Maintain the cells at the current concentration for a longer period. If no recovery, the highest viable concentration has likely been reached. |
| Loss of resistance over time | The resistant phenotype is unstable without continuous drug pressure. | Always maintain the resistant cell line in a medium containing the selective concentration of this compound. Periodically re-check the IC50 to ensure the resistance is stable. |
| High background in Western blots | Insufficient blocking or washing. Secondary antibody concentration is too high. | Increase blocking time or change blocking agent. Optimize washing steps. Titrate the secondary antibody concentration. |
| Inconsistent IC50 values | Variation in cell seeding density. Inconsistent incubation times. Cell line contamination. | Ensure accurate cell counting and seeding. Standardize all incubation times. Regularly test for mycoplasma contamination. |
References
- 1. researchgate.net [researchgate.net]
- 2. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 6. From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
- 9. cdn.hellobio.com [cdn.hellobio.com]
Application Notes and Protocols for LP-261 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies to evaluate the efficacy of LP-261, a novel oral tubulin-binding agent. The protocols outlined below are based on established methodologies and published preclinical data on this compound.
Introduction
This compound is a novel anticancer agent that targets tubulin, binding at the colchicine site to disrupt microtubule dynamics.[1][2] This mechanism of action leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, this compound exhibits potent anti-angiogenic properties.[1][2] Preclinical studies have demonstrated its efficacy in various cancer models, making it a promising candidate for further development. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a critical tool for in vivo validation of anticancer drug candidates like this compound.[1][2]
Data Presentation
The following tables summarize the quantitative data from preclinical xenograft studies involving this compound.
Table 1: Efficacy of Single-Agent this compound in Xenograft Models
| Cell Line | Cancer Type | Dosing Schedule | Outcome | Reference |
| SW620 | Colon Adenocarcinoma | 50 mg/kg, p.o., BID, 7 days/week | Significant tumor growth inhibition (P=0.009 at day 14) | [2] |
| PC3 | Prostate Cancer | 100 mg/kg, p.o., BID, 3 days/week | Complete inhibition of tumor growth | [1] |
| LNCaP | Prostate Cancer | 50 mg/kg, p.o., BID, 5 days/week | No effect on tumor growth | [1] |
| PC3 | Prostate Cancer | 50 mg/kg, p.o., BID, 5 days/week | No effect on tumor growth | [1] |
Table 2: Efficacy of this compound in Combination with Bevacizumab in SW620 Xenograft Model
| Treatment Group | Dosing Schedule | Outcome | Reference |
| This compound | 12.5 mg/kg, p.o., QD, 5 days/week | No significant tumor growth inhibition | [2] |
| Bevacizumab | - | Tumor growth inhibition | [2] |
| This compound + Bevacizumab | 12.5 mg/kg this compound (p.o., QD, 5 days/week) + Bevacizumab | Significant tumor growth inhibition (P=0.005 vs. vehicle) | [2] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Caption: this compound binds to tubulin, leading to G2/M arrest and apoptosis.
Experimental Workflow
The diagram below outlines the general workflow for conducting an this compound xenograft study.
Caption: General workflow for an in vivo xenograft study.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
SW620 (human colon adenocarcinoma)
-
PC3 (human prostate carcinoma, androgen-independent)
-
LNCaP (human prostate carcinoma, androgen-dependent)
-
-
Culture Media:
-
SW620: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PC3: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
LNCaP: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Animal Models
-
Species: Immunodeficient mice (e.g., Athymic Nude, SCID, or NOD/SCID).
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Acclimatization: House animals in a pathogen-free environment for at least one week prior to the experiment. Provide sterile food and water ad libitum. All animal procedures must be approved and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation
-
Cell Preparation:
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend cells in serum-free medium or PBS at the desired concentration. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of medium/PBS and Matrigel.
-
-
Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
SW620: 7.5 x 10^7 cells per mouse.
-
PC3: 3 x 10^7 cells per mouse.
-
LNCaP: 5 x 10^7 cells per mouse.
-
-
Monitor the animals until they have fully recovered from anesthesia.
-
Tumor Monitoring and Treatment
-
Tumor Measurement:
-
Once tumors become palpable, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
This compound Formulation: Prepare a fresh solution of this compound for oral gavage.
-
Dosing Regimens:
-
Single Agent: Administer this compound orally at the desired dose and schedule (e.g., 50 mg/kg BID). The vehicle control group should receive the same volume of the vehicle used to formulate this compound.
-
Combination Therapy: For combination studies with bevacizumab, administer this compound orally and bevacizumab via intraperitoneal (IP) injection at their respective doses and schedules.
-
-
-
Monitoring:
-
Monitor animal health and body weight 2-3 times per week.
-
Observe for any signs of toxicity. According to preclinical data, this compound is generally well-tolerated, with animals not losing more than 10% of their body weight during treatment.[2]
-
Endpoint and Data Analysis
-
Study Termination:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Euthanize animals according to IACUC approved methods.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each group at each measurement time point.
-
Determine the percentage of tumor growth inhibition (%TGI).
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.
-
-
Tissue Collection:
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
References
Application Notes and Protocols: Dosing and Administration of Experimental Compound LP-261 in Mice
For Research Use Only
Introduction
These application notes provide detailed protocols for the dosing and administration of the experimental compound LP-261 in mouse models. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, accuracy, and reproducibility of in vivo studies involving this compound. All procedures should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Compound Information
| Compound Name | This compound |
| Description | Experimental Compound |
| Formulation | To be determined based on solubility and stability studies. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or Tween 80. The final concentration of any organic solvent should be minimized and tested for tolerability. |
| Storage | To be determined based on compound stability. Typically stored at -20°C or -80°C, protected from light and moisture. |
Dosing and Administration
The selection of the administration route and dosing volume is critical and depends on the experimental objectives, the physicochemical properties of this compound, and the target tissue or organ. The following tables summarize common administration routes and recommended volumes for adult mice.
Parenteral Administration Routes
Parenteral administration refers to routes outside of the gastrointestinal tract. Substances for parenteral delivery should be sterile, isotonic, and administered aseptically.
| Route | Recommended Volume | Needle Size (Gauge) | Description |
| Intravenous (IV) | < 0.2 mL | 27-30 | Typically administered via the lateral tail vein for rapid systemic distribution.[1] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Injected into the peritoneal cavity, offering a large surface area for absorption.[1] |
| Subcutaneous (SC) | < 1-2 mL | 25-27 | Injected into the loose skin, often between the shoulder blades, for slower, sustained absorption. |
| Intramuscular (IM) | < 0.05 mL per site | 27-30 | Typically administered into the quadriceps or gluteal muscles. |
Enteral and Other Administration Routes
| Route | Recommended Volume | Needle/Catheter Size | Description |
| Oral Gavage (PO) | < 1-2 mL | 20-22 G gavage needle | Direct administration into the stomach, suitable for compounds intended for oral absorption. |
| Intranasal (IN) | 5-20 µL per nostril | Micropipette | For direct delivery to the nasal cavity and potentially the central nervous system. |
Experimental Protocols
Preparation of this compound Formulation
-
Determine Solubility: Assess the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Vehicle Selection: Choose a vehicle that ensures complete dissolution and stability of this compound. For parenteral routes, the final formulation must be sterile.
-
Preparation:
-
On the day of the experiment, allow this compound and the vehicle to reach room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound.
-
Add the vehicle to the desired final concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
For parenteral administration, filter the solution through a 0.22 µm sterile filter.
-
-
Verification: Visually inspect the solution for any precipitates before administration.
Administration Protocol: Intraperitoneal (IP) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Needle Insertion: Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new injection.
-
Injection: Slowly inject the prepared this compound formulation.
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for this compound administration and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for this compound administration in mice.
References
Application Notes and Protocols for LP-261 Combination Therapy with Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the investigational use of LP-261 in combination with bevacizumab. This compound is a novel, orally active tubulin-targeting agent that binds to the colchicine site on tubulin, leading to G2/M cell cycle arrest.[1][2] Notably, it demonstrates potent anti-angiogenic and anti-tumor activity.[1][2] Bevacizumab is a recombinant humanized monoclonal antibody that inhibits angiogenesis by neutralizing vascular endothelial growth factor A (VEGF-A).[3][4][5][6][7] The combination of these two agents presents a promising anti-cancer strategy by targeting tumor vasculature through complementary mechanisms.
The following protocols are based on preclinical studies and are intended for research purposes. A definitive clinical protocol for the combination of this compound and bevacizumab has not been established in the available literature.
Mechanism of Action
This compound: As a tubulin-binding agent, this compound disrupts microtubule dynamics, which is crucial for mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][2] Furthermore, this compound exhibits potent anti-angiogenic properties by inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) and preventing microvessel outgrowth.[1][2] An important characteristic of this compound is that it is not a substrate for P-glycoprotein (P-gp), suggesting it may be effective in treating multi-drug resistant tumors.[8]
Bevacizumab: Bevacizumab functions by binding to and neutralizing VEGF-A, a key driver of angiogenesis.[3][4][5][6][7] By inhibiting the interaction of VEGF-A with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, bevacizumab blocks the signaling cascade that promotes the formation of new blood vessels.[7] This leads to a reduction in the blood supply to the tumor, thereby inhibiting its growth.[4][7]
Combination Therapy Rationale: The combination of this compound and bevacizumab targets tumor angiogenesis through two distinct but complementary pathways. While bevacizumab directly neutralizes a key pro-angiogenic factor (VEGF-A), this compound inhibits the proliferation and function of endothelial cells, the building blocks of new blood vessels. This dual approach is hypothesized to result in a more potent and sustained anti-angiogenic and anti-tumor effect. Preclinical studies have shown that combining low-dose oral this compound with bevacizumab leads to significantly improved tumor inhibition.[2]
Signaling Pathways
Here are the signaling pathways for Bevacizumab and the proposed pathway for this compound's anti-angiogenic effect.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro and Ex Vivo Anti-Angiogenic Activity of this compound
| Assay | Cell/Tissue Type | Endpoint | This compound Concentration | Result |
| HUVEC Proliferation Assay | Human Umbilical Vein Endothelial Cells | Inhibition of Proliferation | 100 nM - 10 µM | Dose-dependent inhibition |
| Rat Aortic Ring Assay | Rat Aorta | Inhibition of Microvessel Outgrowth | 50 nM | >50% growth inhibition |
Data sourced from preclinical studies.[1][2]
Table 2: In Vivo Antitumor Activity of this compound in Mouse Xenograft Models
| Xenograft Model | Dosing Schedule | Result |
| PC3 (Prostate Cancer) | Schedule-dependent | Complete inhibition of tumor growth |
| SW620 (Colon Adenocarcinoma) | Not specified | Excellent inhibition of tumor growth, comparable to paclitaxel |
Data sourced from preclinical studies.[1][2]
Table 3: this compound and Bevacizumab Combination Therapy in SW620 Xenograft Model
| Treatment Group | Result |
| This compound (oral, low dose) + Bevacizumab | Significantly improved tumor inhibition compared to single agents |
Data sourced from preclinical studies.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
HUVEC Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
Plate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in endothelial cell growth medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 50 nM to 10 µM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
Add the cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Rat Aortic Ring Assay
Objective: To assess the ex vivo anti-angiogenic activity of this compound on microvessel outgrowth from rat aortic rings.
Materials:
-
Thoracic aortas from Sprague-Dawley rats
-
Serum-free endothelial cell growth medium
-
Collagen solution
-
This compound stock solution (in DMSO)
-
24-well plates
-
Microscope with imaging capabilities
Protocol:
-
Aseptically dissect thoracic aortas from euthanized rats and place them in ice-cold serum-free medium.
-
Clean the aortas of periadventitial fat and connective tissue.
-
Cut the aortas into 1 mm thick rings.
-
Embed the aortic rings in a collagen gel matrix in a 24-well plate.
-
Allow the collagen to solidify at 37°C.
-
Add endothelial cell growth medium containing various concentrations of this compound (e.g., 20 nM to 10 µM) or vehicle control to each well.[2]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-10 days.
-
Capture images of the microvessel outgrowth using a microscope.
-
Quantify the extent of microvessel outgrowth by measuring the area or length of the sprouts.
Mouse Xenograft Model for Combination Therapy
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with bevacizumab.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., SW620 colon adenocarcinoma)
-
Matrigel
-
This compound (for oral administration)
-
Bevacizumab (for intraperitoneal injection)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of SW620 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone (administered orally at a specified dose and schedule)
-
Bevacizumab alone (administered intraperitoneally at a specified dose and schedule)
-
This compound and Bevacizumab combination
-
-
Administer the treatments according to the predefined schedule.
-
Measure tumor volume using calipers two to three times per week. (Tumor volume = (length x width²)/2).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition between the different treatment groups.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the combination therapy.
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound and bevacizumab. Personal protective equipment, including gloves, lab coats, and safety glasses, should be worn. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The combination of this compound and bevacizumab represents a rational and promising approach for cancer therapy by targeting tumor angiogenesis through distinct mechanisms. The provided protocols, based on preclinical findings, offer a framework for researchers to further investigate the synergistic potential of this combination. Further studies are warranted to establish a definitive clinical protocol and to fully elucidate the efficacy and safety of this combination therapy in cancer patients.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bevacizumab - Wikipedia [en.wikipedia.org]
- 4. Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Avastin® (bevacizumab) Proposed MOA | MCRC Treatment [avastin.com]
- 7. What is the mechanism of Bevacizumab? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
LP-261 In Vivo Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LP-261 in in vivo experiments. The information is designed to assist scientists and drug development professionals in optimizing dosage and administration schedules for this novel tubulin-binding agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally active tubulin targeting anticancer agent.[1][2] It binds to the colchicine site on tubulin, which disrupts microtubule function and induces G2/M cell cycle arrest.[1][2] This mechanism ultimately inhibits tumor cell proliferation. Additionally, this compound has demonstrated potent anti-angiogenic properties by inhibiting Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvessel outgrowth in rat aortic ring assays at nanomolar concentrations.[1][2]
Q2: What is the recommended starting dose for this compound in mouse xenograft models?
A2: The optimal dose and schedule for this compound are highly dependent on the specific tumor model and experimental goals.[1][2] Published studies have shown efficacy with various regimens. For initial studies, a dose of 50 mg/kg administered orally twice daily has shown significant tumor growth inhibition in a SW620 colon adenocarcinoma xenograft model.[1] However, it is crucial to note that efficacy is schedule-dependent, and optimization for each model is recommended.[1][2]
Q3: How should this compound be administered for in vivo studies?
A3: this compound has high oral bioavailability.[1][2] The most common and effective administration route in preclinical studies is oral gavage (PO).[1][3] For pharmacokinetic studies, intravenous (IV) administration via a tail vein bolus injection has also been used to determine bioavailability.[1]
Q4: What are the key pharmacokinetic properties of this compound to consider when designing a dosing schedule?
A4: this compound has a short plasma half-life.[1] This characteristic necessitates a twice-daily dosing schedule in some models to maintain therapeutic exposure.[1] Researchers should consider this short half-life when interpreting results and designing dosing regimens to ensure continuous pressure on the target.
Q5: Is this compound a substrate for ABCB1 (P-glycoprotein)?
A5: this compound appears to lack efflux by intestinal transporters such as ABCB1 (P-glycoprotein).[1][2] This is a significant advantage as it may help circumvent multidrug resistance mediated by this transporter.[1]
Troubleshooting Guide
Problem 1: Suboptimal tumor growth inhibition is observed despite using a previously reported effective dose.
-
Possible Cause: The dosing schedule may not be optimal for the specific tumor model being used. This compound's efficacy is known to be schedule-dependent.[1][2]
-
Solution:
-
Increase Dosing Frequency: Due to its short half-life, consider increasing the dosing frequency from once daily to twice daily to maintain consistent exposure.[1]
-
Modify Dosing Schedule: Explore alternative schedules. For example, in a PC3 prostate cancer xenograft model, a dose of 100 mg/kg twice daily for three consecutive days followed by four days off showed excellent activity, whereas 50 mg/kg twice daily for five days a week was ineffective.[1][3]
-
Problem 2: Signs of toxicity, such as significant body weight loss (>10%), are observed.
-
Possible Cause: The administered dose may be too high for the specific animal strain or model. For instance, a schedule of 200 mg/kg per day was not well-tolerated in SCID mice.[3]
-
Solution:
-
Dose Reduction: Reduce the dose. A dose reduction to 100 mg/kg on the same schedule improved tolerability in SCID mice while maintaining efficacy.[3]
-
Fractionate the Dose: If a high total daily dose is required, consider splitting it into more frequent, smaller administrations to reduce peak plasma concentrations.
-
Monitor Animal Health: Closely monitor animals for signs of toxicity and establish clear endpoints for dose modification or cessation.
-
Problem 3: Lack of efficacy when combining this compound with other agents.
-
Possible Cause: The dose of this compound in the combination regimen may be too low to achieve a synergistic or additive effect.
-
Solution:
-
Evaluate Low-Dose Efficacy: A low dose of this compound (12.5 mg/kg once daily, 5 days per week) alone did not inhibit tumor growth in the SW620 model.[1] However, this same low dose in combination with bevacizumab resulted in significant tumor growth inhibition.[1] This suggests that even doses that are not effective as a single agent can have a significant impact in combination therapies.
-
Optimize Combination Schedule: The timing and sequence of administration of this compound and the combination agent may be critical. Staggered dosing schedules may be more effective than concurrent administration.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies with this compound
| Tumor Model | Mouse Strain | This compound Dose | Dosing Schedule | Efficacy Outcome | Reference |
| SW620 (Colon) | Nude | 50 mg/kg, PO, BID | 7 days/week | Significant tumor growth inhibition | [1] |
| LNCaP (Prostate) | SCID | 50 mg/kg, PO, BID | 5 days/week | No effect | [1] |
| PC3 (Prostate) | SCID | 50 mg/kg, PO, BID | 5 days/week | No effect | [1] |
| PC3 (Prostate) | SCID | 100 mg/kg, PO, BID | 3 consecutive days/week | Complete inhibition of tumor growth | [1][3] |
| SW620 (Colon) | Nude | 12.5 mg/kg, PO, QD | 5 days/week | No significant tumor growth inhibition | [1] |
Table 2: Summary of Combination Therapy Study with this compound
| Tumor Model | Combination Agent | This compound Dose | This compound Schedule | Combination Outcome | Reference |
| SW620 (Colon) | Bevacizumab (5 mg/kg, IV, twice weekly) | 12.5 mg/kg, PO, QD | 5 days/week | Significant tumor growth inhibition, superior to either agent alone | [1][3] |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
-
Cell Line and Animal Models:
-
Tumor Establishment: Treatment is initiated once measurable tumors are established.[3]
-
This compound Formulation and Administration:
-
Control Groups:
-
A vehicle control group should be included.
-
A positive control, such as paclitaxel (15 mg/kg, IV, once daily for 5 days), can be used for comparison in relevant models like SW620 xenografts.[3]
-
-
Monitoring:
-
Monitor tumor volume regularly (e.g., twice weekly) using caliper measurements.
-
Monitor animal body weight and overall health throughout the study.[1]
-
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study period.[1]
Protocol 2: Pharmacokinetic Study
-
Animal Preparation:
-
This compound Administration:
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and AUC to determine bioavailability.
Visualizations
Caption: this compound mechanism of action in a tumor cell.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting decision tree for in vivo this compound studies.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to LP-261 in Cancer Cells
Welcome to the technical support center for LP-261. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming potential resistance to this compound in cancer cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally active, tubulin-targeting agent.[1][2] It binds to the colchicine site on tubulin, which disrupts microtubule polymerization and leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells.[3][4] A key feature of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in multi-drug resistant (MDR) tumors where P-gp is overexpressed.[1][3]
Q2: My cancer cell line shows high intrinsic resistance to this compound. What could be the reason?
High intrinsic resistance to a tubulin-targeting agent like this compound, which is not a P-gp substrate, could be due to several factors:
-
Alterations in Tubulin Isotypes: Cancer cells can express different tubulin isotypes, some of which may have lower affinity for this compound. Overexpression of specific β-tubulin isotypes (e.g., βIII-tubulin) is a known mechanism of resistance to other microtubule-targeting drugs.
-
Mutations in the Tubulin Gene: Although less common, mutations in the α- or β-tubulin genes at or near the colchicine-binding site could prevent this compound from effectively binding to its target.
-
Activation of Pro-Survival Signaling Pathways: Constitutive activation of pathways that promote cell survival and inhibit apoptosis (e.g., PI3K/Akt, MAPK/ERK) can counteract the cytotoxic effects of this compound.
-
Cellular Drug Metabolism: The cancer cell line might have a high metabolic rate, leading to rapid inactivation and clearance of this compound.
Q3: I have developed an this compound-resistant cell line, and now it shows cross-resistance to other anti-cancer drugs. Why is this happening?
While this compound is not a P-gp substrate, other ATP-binding cassette (ABC) transporters can also confer multidrug resistance. Your resistant cell line may have upregulated other transporters like MRP1 or BCRP. Additionally, the acquired resistance mechanism might be a more general pro-survival adaptation, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or enhanced DNA damage repair capacity, which could confer resistance to a broader range of chemotherapeutic agents.
Q4: How can I confirm the mechanism of resistance in my this compound-resistant cell line?
A systematic approach is recommended. Please refer to the experimental workflow diagram in the Troubleshooting section for a visual guide. Key steps include:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the fold-resistance of your resistant cell line compared to the parental, sensitive line.
-
Rule out P-gp mediated efflux: Although this compound is not a known substrate, it's good practice to confirm this in your model. Use a P-gp inhibitor (e.g., verapamil, cyclosporin A) in combination with a known P-gp substrate (e.g., paclitaxel, doxorubicin) to see if it restores sensitivity.
-
Investigate Target Alterations:
-
Western Blotting: Analyze the expression levels of different β-tubulin isotypes, particularly βIII-tubulin.
-
Gene Sequencing: Sequence the α- and β-tubulin genes to identify potential mutations in the colchicine-binding site.
-
-
Analyze Signaling Pathways: Use western blotting or phospho-protein arrays to assess the activation status of key survival pathways (e.g., p-Akt, p-ERK).
-
Assess Drug Efflux: Use fluorescent substrates for other ABC transporters (e.g., rhodamine 123 for P-gp, calcein-AM for multiple transporters) in a flow cytometry-based efflux assay.
Troubleshooting Guides
Problem 1: My cancer cell line is not responding to this compound treatment.
| Possible Cause | Troubleshooting Steps |
| High Intrinsic Resistance | 1. Confirm IC50: Determine the half-maximal inhibitory concentration (IC50) using a wide range of this compound concentrations. Compare this to published data for sensitive cell lines.[2]2. Investigate Tubulin Isotypes: Perform western blotting for β-tubulin isotypes, especially βIII-tubulin.3. Assess Pro-survival Pathways: Check the baseline activation of Akt and ERK pathways. |
| Drug Inactivity | 1. Check Drug Stock: Ensure your this compound stock solution is correctly prepared and stored. Test it on a known sensitive cell line to confirm its activity.2. Optimize Treatment Conditions: Verify the treatment duration and cell density. A 72-hour incubation is a common starting point for cell viability assays. |
| Cell Line Contamination or Misidentification | 1. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter drug sensitivity. |
Problem 2: I am trying to generate an this compound-resistant cell line, but the cells are not developing resistance.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Pressure | 1. Gradual Dose Escalation: Start with a low concentration of this compound (e.g., IC20) and gradually increase the dose as the cells recover and start proliferating.2. Pulsed Treatment: Treat the cells with a higher concentration (e.g., IC50) for a short period (24-48 hours), then allow them to recover in drug-free medium. Repeat this cycle. |
| Clonal Selection is Not Occurring | 1. Increase Population Size: Start with a larger population of cells to increase the probability of selecting for rare, resistant clones.2. Single-Cell Cloning: After initial resistance is observed, perform single-cell cloning to isolate and expand highly resistant populations. |
| This compound is Highly Potent in this Cell Line | It might be difficult to develop resistance if the drug is extremely effective. Consider using a lower starting concentration or a more intermittent dosing schedule. |
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.01 |
| H522 | Non-Small Cell Lung | 0.01 |
| Jurkat | T-cell Leukemia | 0.02 |
| SW-620 | Colorectal | 0.05 |
| BXPC-3 | Pancreatic | 0.05 |
| PC-3 | Prostate | 0.07 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Initial Seeding: Plate parental cancer cells at a low density in a T-75 flask.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20-IC30.
-
Monitoring and Media Change: Monitor the cells daily. Replace the medium with fresh, drug-containing medium every 3-4 days. Initially, a significant amount of cell death is expected.
-
Dose Escalation: Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them and increase the this compound concentration by 1.5-2 fold.
-
Repeat Cycles: Repeat the process of monitoring, media changes, and dose escalation for several months.
-
Isolation of Resistant Population: A cell population that can proliferate in the presence of a high concentration of this compound (e.g., 10-20 times the parental IC50) is considered resistant.
-
Characterization: Characterize the resistant phenotype by determining the new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Western Blotting for β-Tubulin Isotypes
-
Protein Extraction: Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the β-tubulin isotype of interest (e.g., anti-βIII-tubulin) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to compare the expression levels between parental and resistant cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigation of Off-Target Effects for LP-261
Disclaimer: The compound LP-261 is described in scientific literature as a tubulin-targeting agent that binds to the colchicine site.[1][2][3] This technical support resource addresses the user's request to investigate the off-target effects of a hypothetical kinase inhibitor, also designated this compound, and is intended for drug development professionals. The experimental protocols and data presented here are illustrative for this hypothetical context.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the off-target effects of the hypothetical kinase inhibitor, this compound.
Troubleshooting Guides
Unexpected results are a common challenge in experimental research. This section provides guidance on how to identify and resolve potential issues that may arise during the investigation of this compound's off-target effects.
Table 1: Common Experimental Issues and Solutions
| Experimental Issue | Potential Cause | Recommended Solution |
| High background in kinome profiling | Non-specific binding to affinity beads; Insufficient washing; High concentration of this compound used. | Optimize washing steps with varying salt and detergent concentrations; Titrate this compound concentration to determine the optimal range; Use control beads without the immobilized inhibitor to assess non-specific binding.[4] |
| No off-targets identified in initial screen | This compound is highly selective; The screening panel is not comprehensive enough; The concentration of this compound is too low. | Confirm on-target activity as a positive control; Use a broader kinase panel or a more sensitive detection method; Perform a dose-response experiment with a wider range of concentrations.[5] |
| Inconsistent results in cell-based assays | Cell line variability or passage number; Inconsistent compound solubility or stability; Fluctuation in assay conditions (e.g., incubation time, temperature). | Use a consistent cell passage number and ensure cell health; Prepare fresh compound solutions for each experiment and verify solubility; Standardize all assay parameters and include appropriate controls. |
| Discrepancy between biochemical and cellular data | Poor cell permeability of this compound; Presence of high intracellular ATP concentrations competing with the inhibitor; this compound is a substrate for efflux pumps. | Perform cell permeability assays; Use cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA); Test for efflux pump inhibition.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are key experimental protocols for investigating the off-target effects of this compound.
Protocol 1: Kinome-Wide Off-Target Profiling using Affinity Chromatography and Mass Spectrometry
This protocol outlines a chemical proteomics approach to identify potential off-targets of this compound on a kinome-wide scale.[4]
1. Preparation of this compound Affinity Resin: a. Synthesize an analog of this compound with a linker for immobilization. b. Covalently couple the this compound analog to Sepharose beads. c. Prepare control beads with no immobilized ligand.
2. Cell Lysis and Lysate Preparation: a. Culture cells of interest to 80-90% confluency. b. Harvest and wash cells with ice-cold PBS. c. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Affinity Chromatography: a. Incubate the cell lysate with the this compound affinity resin and control resin for 2-4 hours at 4°C. b. For competition experiments, pre-incubate the lysate with free this compound before adding the affinity resin. c. Wash the beads extensively to remove non-specifically bound proteins.
4. On-Bead Digestion and Peptide Elution: a. Resuspend the beads in a digestion buffer containing a reducing agent and an alkylating agent. b. Perform on-bead digestion with trypsin overnight at 37°C. c. Collect the supernatant containing the digested peptides.
5. LC-MS/MS Analysis: a. Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify the proteins that specifically bind to the this compound affinity resin compared to the control resin.
6. Data Analysis: a. Use bioinformatics tools to identify kinases that are significantly enriched in the this compound affinity pulldown. b. Proteins that show a dose-dependent decrease in binding in the presence of free this compound are considered potential off-targets.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to its on-target and potential off-targets in a cellular environment.[6][8][9]
1. Cell Treatment: a. Seed cells in a multi-well plate and grow to the desired confluency. b. Treat cells with either vehicle control or a range of this compound concentrations for a specified time.
2. Thermal Challenge: a. Heat the cell plates at a range of temperatures (e.g., 40-65°C) for 3 minutes. b. Immediately cool the plates on ice.
3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction from the precipitated proteins by centrifugation. c. Quantify the amount of the target protein in the soluble fraction using Western blotting or an immunoassay.
4. Data Analysis: a. Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
Frequently Asked Questions (FAQs)
This section addresses common questions that researchers may have when investigating the off-target effects of this compound.
Q1: Why is it important to investigate the off-target effects of this compound?
A1: Investigating off-target effects is crucial for several reasons. Unintended interactions can lead to toxicity and adverse side effects in a clinical setting.[11] Additionally, off-target activities can confound the interpretation of experimental results, making it difficult to attribute a phenotype solely to the inhibition of the intended target. A thorough understanding of the selectivity profile of this compound is essential for its development as a safe and effective therapeutic agent.
Q2: What is the difference between on-target and off-target effects?
A2: On-target effects are the intended pharmacological effects resulting from the interaction of a drug with its primary therapeutic target. In the case of the hypothetical kinase inhibitor this compound, this would be the inhibition of its designated target kinase. Off-target effects are unintended effects that occur when the drug interacts with other proteins or molecules in the body.
Table 2: Hypothetical Off-Target Profile of this compound
| Target Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target | Potential Biological Consequence |
| Primary Target Kinase | 10 | - | Desired therapeutic effect |
| Off-Target Kinase A | 150 | 15x | Inhibition of a related signaling pathway |
| Off-Target Kinase B | 800 | 80x | Potential for mild, manageable side effects |
| Off-Target Kinase C | >10,000 | >1000x | Unlikely to be clinically relevant |
Q3: Which methods are available to study the off-target effects of this compound?
A3: A variety of methods can be employed to investigate the off-target effects of this compound. These can be broadly categorized into in vitro and cell-based approaches.
Table 3: Comparison of Off-Target Analysis Methods
| Method | Principle | Advantages | Limitations |
| Kinome Profiling (Biochemical) | Measures the binding or inhibition of this compound against a large panel of recombinant kinases.[5] | High-throughput; Provides a broad overview of the kinome-wide selectivity. | May not fully recapitulate the cellular environment (e.g., ATP concentration, protein complexes).[7] |
| Chemical Proteomics (Cell-based) | Uses an immobilized version of this compound to capture interacting proteins from cell lysates, which are then identified by mass spectrometry.[4] | Unbiased, proteome-wide approach; Identifies interactions in a more physiological context. | Can be technically challenging; May identify non-kinase interactors. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells.[6][8] | Confirms direct target engagement in a cellular environment; No need for compound labeling. | Lower throughput than biochemical screens; Requires specific antibodies for each target. |
| Phenotypic Screening | Assesses the effects of this compound on a variety of cellular phenotypes to identify unexpected biological activities.[12][13] | Provides a functional readout of on- and off-target effects; Can reveal novel mechanisms of action. | Target deconvolution can be challenging and time-consuming.[14] |
Visualizations
The following diagrams illustrate key concepts and workflows for the investigation of this compound off-target effects.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 14. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
Technical Support Center: Improving the Therapeutic Index of LP-261
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the therapeutic index of LP-261, a novel oral tubulin-binding agent. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, orally bioavailable small molecule that targets tubulin, a critical component of the cell's cytoskeleton. Specifically, it binds to the colchicine-binding site on β-tubulin.[1][2] This interaction inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. The consequence of this is cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][2] Additionally, this compound has demonstrated potent anti-angiogenic properties by inhibiting the proliferation of endothelial cells, which are essential for the formation of new blood vessels that supply tumors.[1][2]
Q2: What is the therapeutic index and why is it important for a drug like this compound?
The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is the ratio between the dose of a drug that causes toxicity in 50% of a population (Toxic Dose 50 or TD50) and the dose that produces a desired therapeutic effect in 50% of a population (Effective Dose 50 or ED50). A higher therapeutic index is preferable as it indicates a wider margin between the doses that are effective and those that are toxic. For anticancer agents like this compound, a favorable therapeutic index is crucial to maximize the tumor-killing effect while minimizing harmful side effects to healthy tissues.
Q3: What are the known toxicities associated with colchicine-binding site inhibitors, the class of drugs to which this compound belongs?
While this compound has been reported to be relatively well-tolerated in preclinical and early clinical studies, the class of colchicine-binding site inhibitors is associated with a range of potential toxicities.[3] These primarily affect rapidly dividing cells in the body and can include:
-
Gastrointestinal distress: Nausea, vomiting, diarrhea, and abdominal pain are common.
-
Myelosuppression: A decrease in the production of blood cells by the bone marrow, leading to neutropenia (low white blood cells), thrombocytopenia (low platelets), and anemia (low red blood cells).
-
Neuropathy: Damage to peripheral nerves that can cause pain, numbness, or tingling.
Monitoring for these potential side effects is a critical aspect of preclinical and clinical development.
Q4: What strategies can be employed to improve the therapeutic index of this compound?
Several strategies can be explored to enhance the therapeutic index of this compound:
-
Combination Therapy: Combining this compound with other anticancer agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug. A notable example is the combination of this compound with bevacizumab, an anti-angiogenic agent, which has shown significantly improved tumor inhibition in preclinical models.[1][2]
-
Dose and Schedule Optimization: The antitumor activity of this compound has been shown to be schedule-dependent.[1][2] Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be a powerful tool to simulate different dosing regimens and identify schedules that maximize efficacy while minimizing toxicity.
-
Targeted Drug Delivery: Encapsulating this compound into nanoparticle-based delivery systems can improve its therapeutic index. These nanoparticles can be designed to preferentially accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by active targeting via ligands that bind to tumor-specific receptors. This approach can increase the drug concentration at the tumor site while reducing exposure to healthy tissues.
Troubleshooting Guides
In Vitro Experiments
Problem: High variability in cell viability (MTT) assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a single-cell suspension before plating and use a multichannel pipette for even distribution. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Contamination (bacterial or mycoplasma) | Regularly test cell lines for contamination. Discard contaminated cultures and decontaminate incubators and hoods. |
| Drug precipitation at high concentrations | Check the solubility of this compound in your culture medium. Use a solvent like DMSO at a final concentration that is non-toxic to the cells (typically <0.5%). |
| Incomplete formazan crystal dissolution | Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the absorbance. |
Problem: Inconsistent results in the in vitro tubulin polymerization assay.
| Possible Cause | Troubleshooting Step |
| Inactive tubulin | Avoid repeated freeze-thaw cycles of tubulin. Use fresh, high-quality tubulin and keep it on ice at all times before starting the assay. |
| Incorrect buffer composition | Ensure the polymerization buffer has the correct pH and contains the necessary components like GTP and MgCl2. |
| Temperature fluctuations | The assay is highly temperature-sensitive. Ensure the plate reader is pre-warmed to 37°C and that the plate is transferred quickly to the reader to initiate polymerization. |
| Air bubbles in wells | Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance readings. |
| Compound insolubility | Ensure this compound is fully dissolved in the assay buffer. If using a solvent, keep the final concentration low and consistent across all wells. |
In Vivo Xenograft Experiments
Problem: Poor tumor take rate or slow tumor growth.
| Possible Cause | Troubleshooting Step |
| Low cell viability | Use cells in the logarithmic growth phase and ensure high viability (>95%) before injection. |
| Insufficient cell number | Optimize the number of cells injected for your specific cell line and mouse strain. |
| Suboptimal injection technique | Ensure subcutaneous or orthotopic injection is performed correctly to minimize cell leakage and trauma. |
| Use of immunocompromised mice | Use appropriate immunodeficient mouse strains (e.g., nude, SCID, NSG) to prevent rejection of human tumor cells. |
| Co-injection with Matrigel | Co-injecting tumor cells with Matrigel can improve tumor engraftment and growth. |
Problem: High toxicity and weight loss in treated animals.
| Possible Cause | Troubleshooting Step |
| Dose is too high | Perform a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your specific mouse strain. |
| Inappropriate dosing schedule | Explore different dosing schedules (e.g., less frequent administration, drug holidays) based on PK/PD modeling or empirical data. |
| Vehicle toxicity | Ensure the vehicle used to dissolve and administer this compound is non-toxic at the administered volume. |
| Dehydration or malnutrition | Provide supportive care, such as hydrogel packs or soft food, to animals showing signs of toxicity. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SW620 | Colon Adenocarcinoma | ~0.1 |
| LNCaP | Prostate Cancer | Not specified |
| PC3 | Prostate Cancer | Not specified |
| HUVEC | Endothelial Cells | >50% inhibition at 0.05 µM |
Data summarized from literature.[1][2]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition |
| SW620 (Colon) | This compound (50 mg/kg) | Twice daily, 7 days/week | Significant inhibition |
| PC3 (Prostate) | This compound (100 mg/kg) | Twice daily, 3 days/week | Complete inhibition |
| SW620 (Colon) | This compound + Bevacizumab | Low dose this compound | Significantly improved inhibition |
Data summarized from literature.[1][2]
Table 3: Toxicity Profile of Colchicine (a related tubulin-binding agent)
| Toxicity Parameter | Value |
| Toxic Dose (oral) | ~0.5 mg/kg |
| Lethal Dose (oral) | ~0.8 mg/kg |
Note: These values are for colchicine and are provided as a reference for the potential toxicity of this class of compounds. The specific toxicity profile of this compound may differ.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer to a final concentration of 2-5 mg/mL. Prepare a GTP stock solution.
-
Reaction Setup: On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate. Add this compound at various concentrations. Include positive (e.g., paclitaxel) and negative (vehicle) controls.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition by this compound.
Mouse Xenograft Model
-
Cell Preparation: Culture human cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally according to the predetermined dose and schedule. The control group should receive the vehicle only.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving this compound's therapeutic index.
Caption: Strategies to improve the therapeutic index.
References
LP-261 Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the investigational compound LP-261 in cell culture media. As a potent, orally active antimitotic agent that functions by inhibiting tubulin polymerization, understanding its stability under experimental conditions is critical for accurate and reproducible results.[1] While specific, publicly available stability data for this compound in various cell culture media is limited, this resource offers a framework for establishing in-house stability protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How can I determine the stability of my this compound stock solution?
A1: The stability of your this compound stock solution, typically prepared in a solvent like DMSO, is crucial for consistent experimental outcomes. It is recommended to aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, -20°C is a common recommendation for powdered forms of similar compounds. To assess the stability of your stock solution over time, you can use analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the concentration and purity of an aged aliquot against a freshly prepared or frozen-down sample.
Q2: What factors can influence the stability of this compound in cell culture media?
A2: Several factors can impact the stability of a compound like this compound in the complex environment of cell culture media:
-
Media Composition: Components such as serum proteins, amino acids, and pH can interact with and potentially degrade the compound.
-
Temperature: Incubation at 37°C can accelerate the degradation of less stable compounds.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
-
Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Presence of Cells: Cellular metabolism can actively break down the compound.
Q3: What is a general protocol to assess the stability of this compound in my specific cell culture medium?
A3: A general approach to determine the stability of this compound in your chosen cell culture medium (e.g., DMEM, RPMI-1640) involves incubating the compound in the medium at your experimental concentration and conditions (e.g., 37°C, 5% CO2) over a time course (e.g., 0, 2, 8, 24, 48, 72 hours). At each time point, an aliquot of the medium is collected and analyzed by a suitable analytical method like LC-MS/MS or HPLC to quantify the remaining concentration of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity over time in culture. | Compound Degradation: this compound may be unstable in the cell culture environment. | Perform a stability study as outlined in the FAQs to determine the half-life of this compound in your specific media. Consider replenishing the media with fresh compound at regular intervals based on the stability data. |
| Inconsistent results between experiments. | Stock Solution Instability: Repeated freeze-thaw cycles or improper storage may have degraded the stock solution. Adsorption to Labware: The compound may be adsorbing to plastic surfaces of plates or tubes. | Aliquot stock solutions to minimize freeze-thaw cycles. Use low-protein-binding labware. Include a "no-cell" control to assess non-specific binding to the culture vessel. |
| Precipitate formation upon adding this compound to media. | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. | First, assess the solubility of this compound in your media. You may need to adjust the final concentration or the solvent concentration (e.g., DMSO) in the final culture volume. Ensure the final solvent concentration is not toxic to your cells. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using LC-MS/MS
-
Preparation of this compound Spiked Media: Prepare a solution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration.
-
Incubation: Incubate the this compound-spiked media in a cell culture incubator at 37°C and 5% CO2.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the media.
-
Sample Preparation: Precipitate proteins from the media samples (e.g., by adding acetonitrile). Centrifuge to pellet the precipitate.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the concentration of the parent this compound compound. Monitor for the appearance of potential degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the media.
Protocol 2: Assessing Non-Specific Binding of this compound to Culture Plates
-
Plate Preparation: Add this compound at the desired concentration to cell culture media in the wells of a standard tissue culture plate.
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a relevant duration (e.g., 24 hours) without cells.
-
Sample Collection: At the end of the incubation, carefully collect the media from the wells.
-
Quantification: Measure the concentration of this compound in the collected media using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Comparison: Compare the measured concentration to the initial concentration added to the wells. A significant decrease suggests non-specific binding to the plate.
Data Presentation
When presenting your stability data, a clear and structured table is recommended for easy interpretation and comparison.
Table 1: Example Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | Concentration in Medium A (µM) (± SD) | Percent Remaining in Medium A | Concentration in Medium B (µM) (± SD) | Percent Remaining in Medium B |
| 0 | 1.00 (± 0.05) | 100% | 1.00 (± 0.04) | 100% |
| 2 | 0.95 (± 0.06) | 95% | 0.98 (± 0.05) | 98% |
| 8 | 0.78 (± 0.04) | 78% | 0.92 (± 0.06) | 92% |
| 24 | 0.45 (± 0.05) | 45% | 0.85 (± 0.04) | 85% |
| 48 | 0.21 (± 0.03) | 21% | 0.75 (± 0.05) | 75% |
| 72 | 0.10 (± 0.02) | 10% | 0.62 (± 0.06) | 62% |
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
Technical Support Center: Investigating the Interaction of LP-261 with ABCB1 Transporters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential efflux of the novel tubulin-binding agent, LP-261, by the ABCB1 transporter (also known as P-glycoprotein or MDR1). While preliminary studies suggest this compound is not a substrate for ABCB1, this guide will help you design and troubleshoot experiments to confirm this in your specific models and address any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the known interaction between this compound and the ABCB1 transporter?
A1: Published research on this compound, a novel tubulin-targeting anticancer agent, indicates that it exhibits high oral bioavailability and, importantly, an apparent lack of efflux by intestinal transporters such as ABCB1. This suggests that this compound is likely not a substrate for ABCB1. However, it is crucial to experimentally verify this in your specific cancer cell models, as transporter expression and function can vary.
Q2: Why are my cells showing resistance to this compound? Could it be ABCB1-mediated?
A2: While initial data suggests this compound is not an ABCB1 substrate, multidrug resistance (MDR) in cancer cells is complex. If you observe resistance to this compound, consider the following possibilities:
-
Upregulation of other ABC transporters: Besides ABCB1, other transporters like ABCG2 (BCRP) or members of the ABCC (MRP) family can confer drug resistance.
-
Target-dependent resistance: Mutations in tubulin, the target of this compound, could prevent effective binding.
-
Off-target effects or other resistance mechanisms: Alterations in apoptotic pathways or drug metabolism could also contribute to resistance.
To determine if the resistance is ABCB1-mediated, you should perform a cytotoxicity assay with and without a known ABCB1 inhibitor.
Q3: How can I confirm that ABCB1 is functional in my resistant cell line?
A3: To confirm the functionality of ABCB1 in your cell line, you can perform a fluorescent substrate efflux assay using a known ABCB1 substrate like Rhodamine 123 or Calcein-AM. In ABCB1-overexpressing cells, the fluorescence will be low due to efflux. Adding a specific ABCB1 inhibitor, such as verapamil or tariquidar, should block the efflux and lead to a significant increase in intracellular fluorescence.
Q4: What are the appropriate positive and negative controls for my experiments?
A4: Proper controls are essential for interpreting your results:
-
Cell Lines: Use a parental, drug-sensitive cell line (e.g., KB-3-1, SW620) and its ABCB1-overexpressing, resistant counterpart (e.g., KB-C2, SW620/Ad300). As an alternative, you can use a cell line transfected with the ABCB1 gene (e.g., HEK293/ABCB1) and its corresponding empty vector-transfected control.
-
Positive Control Substrate: Use a well-characterized ABCB1 substrate, such as paclitaxel or doxorubicin, to confirm the resistance phenotype of your cells.
-
Positive Control Inhibitor: Use a known ABCB1 inhibitor, like verapamil or elacridar, to demonstrate that the resistance can be reversed.
Q5: My results from the Calcein-AM assay are inconsistent. What could be the issue?
A5: Inconsistent results in a Calcein-AM assay can arise from several factors:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect membrane integrity and esterase activity.
-
Calcein-AM Concentration: The concentration of Calcein-AM may need to be optimized for your specific cell line.
-
Incubation Time: Both the loading time with Calcein-AM and the efflux time can impact the results and may require optimization.
-
Inhibitor Potency and Concentration: Ensure the ABCB1 inhibitor you are using is potent and used at an effective concentration.
Troubleshooting Guides
Issue 1: No Difference in this compound Cytotoxicity Between Parental and ABCB1-Overexpressing Cells
| Possible Cause | Troubleshooting Step |
| This compound is not an ABCB1 substrate. | This is the expected outcome based on existing literature. Your result helps to confirm this finding. |
| ABCB1 transporter in the resistant cell line is non-functional or has low expression. | Confirm ABCB1 expression by Western blot or flow cytometry using an anti-ABCB1 antibody. Test ABCB1 function using a known fluorescent substrate (e.g., Rhodamine 123) and a known inhibitor (e.g., verapamil). |
| Incorrect dosage of this compound used. | Perform a dose-response curve for this compound in both cell lines to determine the IC50 values. |
Issue 2: Unexpectedly High this compound Efflux in an ABCB1-Mediated Assay
| Possible Cause | Troubleshooting Step |
| This compound interacts with ABCB1 in your specific cell model. | To confirm this, perform a competition assay. See if this compound can inhibit the efflux of a known fluorescent ABCB1 substrate. Also, perform a direct drug accumulation assay using radiolabeled this compound or quantifying with HPLC. |
| Another transporter that also transports this compound is co-expressed with ABCB1. | Use specific inhibitors for other common transporters like ABCG2 (e.g., Ko143) to see if the efflux is affected. |
| Experimental artifact. | Ensure all controls are working as expected. Re-run the experiment with freshly prepared reagents. |
Quantitative Data Summary
The following tables provide example data from typical experiments used to study ABCB1-mediated drug efflux. These are representative values and will vary depending on the cell lines and specific experimental conditions.
Table 1: Example IC50 Values from Cytotoxicity Assays
| Compound | Parental Cell Line (IC50, nM) | ABCB1-Overexpressing Cell Line (IC50, nM) | Resistance Factor (RF) |
| This compound (Hypothetical) | 100 | 110 | 1.1 |
| Paclitaxel (Positive Control) | 5 | 500 | 100 |
| Verapamil (Inhibitor) | >10,000 | >10,000 | N/A |
Table 2: Example Data from a Fluorescent Substrate Accumulation Assay (Rhodamine 123)
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
| Parental | Rhodamine 123 | 850 |
| Parental | Rhodamine 123 + Verapamil | 870 |
| ABCB1-Overexpressing | Rhodamine 123 | 150 |
| ABCB1-Overexpressing | Rhodamine 123 + Verapamil | 820 |
A significant increase in MFI in the ABCB1-overexpressing cells upon addition of an inhibitor confirms functional ABCB1-mediated efflux.
Table 3: Example Data from an ATPase Activity Assay
| Compound | Concentration (µM) | ATPase Activity (nmol Pi/min/mg protein) |
| Basal | N/A | 20 |
| Verapamil (Positive Control) | 10 | 150 |
| This compound (Hypothetical) | 10 | 25 |
Known substrates of ABCB1 stimulate its ATPase activity. A lack of significant stimulation by this compound would further indicate it is not a substrate.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed parental and ABCB1-overexpressing cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and a positive control substrate (e.g., paclitaxel). For reversal experiments, pre-incubate cells with an ABCB1 inhibitor (e.g., 5 µM verapamil) for 1 hour before adding the cytotoxic drugs.
-
Incubation: Incubate the cells with the drugs for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability versus the drug concentration.
Protocol 2: Calcein-AM Efflux Assay
This functional assay measures the efflux activity of ABCB1.
-
Cell Preparation: Harvest and wash the cells. Resuspend them in a suitable buffer (e.g., PBS with 1 g/L glucose) at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with a known ABCB1 inhibitor (e.g., 250 nM Tariquidar) for 15 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 250 nM to all samples and incubate for 15 minutes at 37°C.
-
Stopping the Reaction: Stop the uptake by adding ice-cold buffer.
-
Analysis: Analyze the intracellular calcein fluorescence immediately using a flow cytometer.
-
Interpretation: ABCB1-overexpressing cells will show low fluorescence, which should be restored to the level of parental cells in the presence of an effective ABCB1 inhibitor.
Protocol 3: Drug Accumulation Assay using HPLC
This protocol directly measures the intracellular concentration of this compound.
-
Cell Seeding: Plate cells in 6-well plates and grow until they reach 80-90% confluency.
-
Treatment: Treat the cells with a defined concentration of this compound (e.g., 1 µM) for various time points (e.g., 0.5, 1, 2, 4 hours). For reversal experiments, pre-treat with an ABCB1 inhibitor.
-
Cell Lysis: After incubation, wash the cells three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet debris. The supernatant contains the intracellular drug.
-
HPLC Analysis: Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Normalization: Normalize the drug concentration to the total protein content of the lysate.
-
Interpretation: A lower intracellular concentration of this compound in ABCB1-overexpressing cells compared to parental cells, which is reversible by an ABCB1 inhibitor, would indicate that this compound is a substrate.
Visualizations
Caption: Workflow to determine if this compound is an ABCB1 substrate.
Caption: Mechanism of drug efflux by the ABCB1 transporter.
Interpreting unexpected results in LP-261 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LP-261. Our aim is to help you interpret unexpected results and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your this compound experiments in a question-and-answer format.
In Vitro Assays (Cell Culture-Based)
Question 1: Why am I seeing lower-than-expected potency (higher GI50) of this compound in my cancer cell line compared to published data?
Possible Causes and Troubleshooting Steps:
-
Drug Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in cell culture media. Precipitates can significantly lower the effective concentration.
-
Recommendation: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider preparing fresh dilutions for each experiment.
-
-
Cell Line Specific Factors: The sensitivity to tubulin-binding agents can vary between cell lines due to differences in tubulin isotype expression, cell permeability, or the presence of drug efflux pumps.
-
Recommendation: Verify the doubling time of your cell line and ensure it is healthy and in the exponential growth phase during the experiment. Test this compound on a control cell line known to be sensitive to tubulin inhibitors.
-
-
Assay-Specific Issues: The type of cytotoxicity or proliferation assay used can influence the results.
-
Recommendation: Ensure your assay incubation time is appropriate for the cell line's doubling time and the mechanism of action of this compound (G2/M arrest). For a compound that induces cell cycle arrest, a longer incubation period may be necessary to observe a significant effect on cell proliferation.
-
| Parameter | Recommendation | Rationale |
| This compound Stock Solution | Prepare fresh in 100% DMSO. Store at -20°C or below. | To ensure maximum solubility and stability. |
| Working Dilutions | Prepare fresh for each experiment. Avoid multiple freeze-thaw cycles. | To prevent degradation and precipitation. |
| Cell Seeding Density | Optimize for your specific cell line to ensure exponential growth throughout the assay. | Overly confluent or sparse cultures can lead to artifactual results. |
| Assay Duration | Correlate with the cell line's doubling time (e.g., 48-72 hours). | To allow sufficient time for G2/M arrest to manifest as an anti-proliferative effect. |
Question 2: My cell cycle analysis shows a smaller-than-expected G2/M peak after this compound treatment. What could be wrong?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Drug Concentration or Incubation Time: The induction of G2/M arrest is both dose- and time-dependent.
-
Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your specific cell line.
-
-
Flow Cytometry Staining and Acquisition: Improper cell fixation, permeabilization, or DNA staining can lead to poor resolution of cell cycle phases.
-
High Cell Density: Contact inhibition in overly confluent cultures can cause cells to arrest in G0/G1, which may mask the G2/M arrest induced by this compound.
-
Recommendation: Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment.
-
Angiogenesis Assays
Question 3: I am not observing a clear dose-dependent inhibition of microvessel outgrowth in my rat aortic ring assay with this compound.
Possible Causes and Troubleshooting Steps:
-
Aortic Ring Quality: The age and health of the rat, as well as the dissection technique, can impact the viability and sprouting potential of the aortic rings.
-
Recommendation: Use aortas from young, healthy rats. Ensure the aorta is cleaned of all adipose and connective tissue, and that the rings are sectioned to a uniform thickness (1-2 mm).
-
-
Matrigel/Collagen Issues: The polymerization of the extracellular matrix is critical for supporting microvessel outgrowth.
-
Recommendation: Ensure the Matrigel or collagen is properly thawed on ice and kept cold to prevent premature polymerization. Work quickly to embed the rings and allow for complete polymerization before adding the culture medium.
-
-
Inconsistent Dosing: Inaccurate dilution or uneven distribution of this compound in the culture medium can lead to variable results.
-
Recommendation: Carefully prepare serial dilutions of this compound and ensure thorough mixing with the culture medium before adding it to the wells.
-
Question 4: My HUVEC proliferation assay with this compound shows inconsistent results between experiments.
Possible Causes and Troubleshooting Steps:
-
HUVEC Viability and Passage Number: HUVECs have a limited lifespan in culture and their characteristics can change at higher passage numbers.
-
Recommendation: Use low-passage HUVECs for your experiments. Ensure the cells are healthy and actively proliferating before starting the assay.
-
-
Serum and Growth Factor Variability: The concentration of serum and growth factors in the culture medium can significantly impact HUVEC proliferation and may interfere with the effects of this compound.
-
Recommendation: Use a consistent and well-defined culture medium. Consider a serum-starvation step before adding this compound and any pro-angiogenic stimuli to reduce baseline proliferation.
-
-
Assay Readout Timing: The timing of the readout (e.g., MTT, BrdU incorporation) is crucial.
-
Recommendation: Optimize the assay duration to capture the maximal inhibitory effect of this compound without being confounded by secondary effects like cytotoxicity at high concentrations.
-
In Vivo Xenograft Studies
Question 5: The tumors in my this compound-treated mouse xenograft model are showing highly variable growth rates, making the data difficult to interpret.
Possible Causes and Troubleshooting Steps:
-
Tumor Implantation Technique: Inconsistent tumor cell number, injection volume, or location of injection can lead to variability in initial tumor establishment and subsequent growth.
-
Recommendation: Ensure a consistent cell suspension and injection technique. Consider using a basement membrane extract (e.g., Matrigel) to improve tumor take and uniformity.
-
-
Animal Health and Husbandry: The age, sex, and immune status of the mice can influence tumor growth. Stress from handling or housing conditions can also be a factor.
-
Recommendation: Use mice of the same age, sex, and from the same supplier. Acclimatize the animals to their environment before tumor implantation.
-
-
This compound Dosing and Bioavailability: As an orally administered agent, factors such as food and water intake, as well as the timing of dosing, can affect the bioavailability of this compound.
-
Recommendation: Ensure consistent dosing procedures. Monitor the health and weight of the animals closely, as toxicity can affect their feeding behavior and, consequently, drug absorption. Consider performing pharmacokinetic studies to correlate drug exposure with tumor response.
-
| Parameter | Recommendation | Rationale |
| Tumor Inoculum | 1-10 x 10^6 cells in 100-200 µL | To ensure consistent tumor establishment. |
| Mouse Strain | Nude or SCID mice | Appropriate for human tumor xenografts. |
| Tumor Measurement | Caliper measurements 2-3 times per week. | To accurately monitor tumor growth kinetics. |
| Dosing Formulation | Ensure consistent and stable formulation for oral gavage. | To minimize variability in drug delivery. |
Question 6: I observed initial tumor regression with this compound treatment, but then the tumors started to regrow. What does this indicate?
Possible Causes and Troubleshooting Steps:
-
Development of Drug Resistance: Cancer cells can develop resistance to chemotherapy agents over time through various mechanisms, including upregulation of drug efflux pumps or alterations in the drug target (tubulin).
-
Recommendation: This may represent a clinically relevant phenomenon. Consider collecting the resistant tumors for further analysis (e.g., gene expression profiling) to investigate potential resistance mechanisms.
-
-
Dosing Schedule and Intensity: The initial dosing regimen may not have been sufficient to eradicate all cancer cells, allowing a resistant population to emerge.
-
Recommendation: In future studies, you could explore different dosing schedules (e.g., more frequent administration) or combination therapies to overcome resistance. The combination of this compound with agents like bevacizumab has shown improved tumor inhibition.
-
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: HUVEC Proliferation Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial growth medium. Allow cells to attach overnight.
-
Serum Starvation (Optional): Replace the medium with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours to synchronize the cells.
-
This compound Treatment: Prepare serial dilutions of this compound in low-serum medium and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Assess cell proliferation using a suitable method, such as MTT, XTT, or BrdU incorporation assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Rat Aortic Ring Assay
-
Aorta Excision: Euthanize a 6-8 week old Sprague-Dawley rat and dissect the thoracic aorta under sterile conditions.
-
Cleaning and Sectioning: Carefully remove all periaortic fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.
-
Embedding: Place a 100 µL layer of growth factor-reduced Matrigel in each well of a pre-chilled 24-well plate. Allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover with another 100 µL of Matrigel.
-
Treatment: After the second layer has polymerized, add 1 mL of endothelial cell basal medium containing the desired concentrations of this compound.
-
Incubation and Observation: Incubate at 37°C and 5% CO2. Monitor for the outgrowth of microvessels from the aortic rings daily for 7-14 days.
-
Quantification: Capture images of the rings and quantify the extent of microvessel outgrowth using image analysis software.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Plate cells at a density that will not allow them to reach confluency by the end of the experiment. Treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 single-cell events.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in a cancer cell.
Caption: General workflow for a mouse xenograft study.
Caption: A logical approach to troubleshooting unexpected results.
References
Technical Support Center: Co-administration of LP-261 and Bevacizumab
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the co-administration of LP-261 and bevacizumab in preclinical research settings.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and bevacizumab?
A1: this compound is a novel, orally bioavailable small molecule that functions as a tubulin inhibitor. It binds to the colchicine site on β-tubulin, which disrupts microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cells[1][2]. Bevacizumab is a humanized monoclonal antibody that targets and inhibits the vascular endothelial growth factor A (VEGF-A). By neutralizing VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade inhibits angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis[3][4].
Q2: What is the rationale for co-administering this compound and bevacizumab?
A2: The co-administration of this compound and bevacizumab targets two distinct but complementary pathways involved in tumor progression. This compound directly targets cancer cells by inhibiting their division, while bevacizumab targets the tumor microenvironment by cutting off the blood supply necessary for tumor growth. This dual approach can lead to a synergistic antitumor effect, with bevacizumab potentially enhancing the delivery and efficacy of this compound by normalizing the tumor vasculature. Preclinical studies have shown that the combination of this compound and bevacizumab results in significantly improved tumor growth inhibition compared to either agent alone[1].
Q3: What is a typical dosing schedule for the co-administration of this compound and bevacizumab in a mouse xenograft model?
A3: Based on preclinical studies, a typical dosing schedule involves the oral administration of this compound at 12.5 mg/kg daily for five consecutive days per week and the intraperitoneal injection of bevacizumab at 5 mg/kg twice weekly[1].
Q4: Are there any known resistance mechanisms to either this compound or bevacizumab?
A4: Resistance to tubulin inhibitors like this compound can arise from mutations in tubulin genes or the overexpression of drug efflux pumps. However, this compound has been shown to be a poor substrate for P-glycoprotein, a common efflux pump, which may help to circumvent this resistance mechanism[1][2]. Resistance to anti-angiogenic therapies like bevacizumab can develop through the activation of alternative angiogenic pathways or the recruitment of pro-angiogenic inflammatory cells to the tumor microenvironment[5][6].
Experimental Protocols
In Vivo Co-administration of this compound and Bevacizumab in a Human Colon Carcinoma (SW620) Xenograft Model
This protocol is adapted from the methodology described by Gardner et al.[1].
Materials:
-
This compound
-
Bevacizumab (commercial formulation)
-
Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)
-
Sterile 0.9% saline for bevacizumab dilution
-
Human colon carcinoma SW620 cells
-
Immunocompromised mice (e.g., athymic nude mice)
-
Standard animal housing and handling equipment
-
Oral gavage needles (20-gauge, 1.5 inches)[7]
-
Syringes and needles for intraperitoneal injection (e.g., 27-gauge)[8]
Procedure:
-
Tumor Cell Implantation:
-
Culture SW620 cells under standard conditions.
-
Subcutaneously inject a suspension of SW620 cells into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
-
Drug Preparation:
-
This compound Formulation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering 12.5 mg/kg in a volume of approximately 0.1-0.2 mL per 20g mouse. Ensure the suspension is homogenous before each administration.
-
Bevacizumab Dilution: Dilute the commercial bevacizumab formulation with sterile 0.9% saline to a final concentration that allows for the administration of 5 mg/kg in a suitable volume for intraperitoneal injection (e.g., 0.1-0.2 mL).
-
-
Drug Administration:
-
This compound (Oral Gavage): Administer 12.5 mg/kg of the this compound suspension orally via gavage once daily, for five consecutive days, followed by a two-day break each week[1][9][10].
-
Bevacizumab (Intraperitoneal Injection): Inject 5 mg/kg of the diluted bevacizumab solution intraperitoneally twice a week, on days where this compound is also administered (e.g., Monday and Thursday)[1][11][12].
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the animals regularly as an indicator of toxicity.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation
The following tables summarize the in vivo efficacy of this compound and bevacizumab co-administration in a SW620 human colon carcinoma xenograft model, based on data from Gardner et al.[1].
Table 1: Treatment Groups and Dosing Regimens
| Group | Treatment | Dose | Route of Administration | Dosing Schedule |
| 1 | Vehicle Control | - | Oral Gavage | Daily, 5 days/week |
| 2 | This compound | 12.5 mg/kg | Oral Gavage | Daily, 5 days/week |
| 3 | Bevacizumab | 5 mg/kg | Intraperitoneal | Twice weekly |
| 4 | This compound + Bevacizumab | 12.5 mg/kg + 5 mg/kg | Oral + Intraperitoneal | See individual schedules |
Table 2: Antitumor Efficacy of this compound and Bevacizumab Co-administration
| Treatment Group | Mean Tumor Growth Inhibition (%) | P-value (vs. Vehicle) | P-value (vs. Bevacizumab alone) | P-value (vs. This compound alone) |
| This compound | Not significant | > 0.05 | - | - |
| Bevacizumab | Significant | < 0.05 | - | - |
| This compound + Bevacizumab | Significant | 0.005 | 0.004 | 0.02 |
Data presented is a qualitative summary of the findings from the cited study. The study reported that low-dose this compound alone did not result in significant tumor growth inhibition, while the combination with bevacizumab was superior to either single agent.[1]
Mandatory Visualizations
Signaling Pathways
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic therapy for cancer: current progress, unresolved questions and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Research Progress of Antiangiogenic Therapy, Immune Therapy and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Angiogenic Therapy: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 12. uac.arizona.edu [uac.arizona.edu]
Validation & Comparative
LP-261 and Paclitaxel: A Comparative Analysis in Colon Cancer Models
In the landscape of chemotherapeutic development for colon cancer, both LP-261, a novel orally bioavailable agent, and the well-established drug paclitaxel target the microtubule network, a critical component of cellular division. While both induce cell cycle arrest and apoptosis, their distinct mechanisms of action at the molecular level present a compelling case for comparative analysis. This guide provides an objective overview of their performance in preclinical colon cancer models, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
In Vitro Efficacy: Potency Against Colon Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) are key metrics for assessing the potency of a compound in vitro. Data from various colon cancer cell lines demonstrate the cytotoxic capabilities of both this compound and paclitaxel, with both showing activity in the nanomolar range.
| Compound | Cell Line | Assay | Concentration (IC50/GI50) | Reference |
| This compound | SW-620 | - | 0.05 µM | [1] |
| NCI-60 Panel (Mean) | GI50 | ~100 nM | [2] | |
| Paclitaxel | HT-29 | IC50 | 9.5 nM | [3] |
| HCT-116 | IC50 | 9.7 nM | [3] | |
| LOVO | IC50 | 2.24 nM | [4] | |
| HCT-116 | IC50 | 2.46 nM | [4] |
In Vivo Efficacy: A Head-to-Head Comparison in a Colon Cancer Xenograft Model
A pivotal study directly compared the in vivo efficacy of this compound and paclitaxel in a SW620 human colon adenocarcinoma xenograft mouse model. The results indicated that this compound exhibits antitumor activity comparable to that of paclitaxel.[2]
| Parameter | This compound | Paclitaxel | Vehicle Control |
| Dosing Regimen | 50 mg/kg, oral, twice daily | 15 mg/kg, intravenous, once weekly | - |
| Treatment Duration | 24 days | 24 days | 14 days (euthanized due to tumor volume) |
| Tumor Growth Inhibition | Significantly inhibited tumor growth (P=0.009 vs. control at day 14)[2] | Activity was comparable to this compound[2] | - |
Below is a graphical representation of the tumor growth over time from the aforementioned study.
Caption: Comparative in vivo efficacy of this compound and paclitaxel in a SW620 xenograft model.[5]
Mechanisms of Action and Signaling Pathways
While both drugs are classified as microtubule-targeting agents, their mechanisms diverge significantly. This compound acts as a microtubule destabilizer by binding to the colchicine site on tubulin, whereas paclitaxel functions as a microtubule stabilizer.
This compound: Tubulin Destabilization via Colchicine Site Binding
This compound inhibits the polymerization of tubulin by binding to the colchicine site, leading to microtubule depolymerization.[2] This disruption of the microtubule network triggers a G2/M phase cell cycle arrest and ultimately induces apoptosis. The downstream signaling cascade for colchicine-site binders in colon cancer cells has been shown to involve the intrinsic mitochondrial apoptosis pathway, characterized by the activation of p38 MAP kinase.[3][6]
Caption: this compound mechanism of action.
Paclitaxel: Microtubule Stabilization and Apoptotic Signaling
Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[7] This leads to a blockage in the cell cycle at the G2/M phase and the subsequent induction of apoptosis. In colon cancer cells, the signaling pathways downstream of paclitaxel-induced mitotic arrest are complex and have been shown to involve the PI3K/AKT and MAPK/ERK pathways, which play crucial roles in cell survival and proliferation.[8][9]
Caption: Paclitaxel mechanism of action.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, this section outlines the key experimental methodologies employed in the cited studies.
In Vitro Cell Proliferation Assays (IC50/GI50 Determination)
-
Cell Lines: Human colon adenocarcinoma cell lines (e.g., SW-620, HT-29, HCT-116, LOVO).
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or paclitaxel for a specified duration (typically 48-72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or sulforhodamine B (SRB), which measure metabolic activity or total protein content, respectively.
-
Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50 or GI50) is calculated from the dose-response curves.
SW620 Xenograft Model
Caption: General workflow for a SW620 xenograft study.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of SW620 cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size before the mice are randomized into treatment and control groups.
-
Drug Administration:
-
Monitoring and Endpoint: Tumor volume is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity. The study is concluded after a predetermined period or when the tumors in the control group reach a specific size.
Conclusion
Both this compound and paclitaxel demonstrate significant anti-tumor activity in preclinical colon cancer models. This compound, with its oral bioavailability and comparable in vivo efficacy to the intravenously administered paclitaxel, presents a promising profile. Their distinct mechanisms of action—this compound as a microtubule destabilizer and paclitaxel as a stabilizer—offer different therapeutic approaches to targeting the microtubule network in colon cancer. Further research is warranted to explore the full potential of this compound in a clinical setting and to investigate potential combination therapies that could leverage the unique properties of both agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A novel patient-derived orthotopic xenograft (PDOX) mouse model of highly-aggressive liver metastasis for identification of candidate effective drug-combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
A Comparative Analysis of Tubulin Binding Affinity: LP-261 vs. Colchicine
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the tubulin binding affinities of the novel mitotic inhibitor LP-261 and the well-established alkaloid, colchicine. This analysis is supported by experimental data to objectively evaluate their performance as tubulin polymerization inhibitors.
Introduction
Tubulin, a critical component of the cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle, making it an attractive target for anticancer drug development. Both this compound and colchicine exert their cytotoxic effects by disrupting microtubule dynamics through binding to tubulin. This guide delves into a quantitative and qualitative comparison of their interaction with this key cellular protein.
Quantitative Comparison of Tubulin Binding Affinity
The following table summarizes the key quantitative parameters for this compound and colchicine, providing a direct comparison of their potency in inhibiting tubulin polymerization and binding to the colchicine site.
| Parameter | This compound | Colchicine | Reference |
| IC50 (Tubulin Polymerization Assay) | 5.0 μM | ~1 µM - 2.68 μM | [1][2][3] |
| EC50 ([3H]colchicine Competition Binding Assay) | 3.2 μM | Not Directly Reported (Used as Competitor) | [1] |
| IC50 (Cellular Microtubule Depolymerization) | Not Reported | 786.67 ± 81.72 nM | [3] |
Note: IC50 (Half-maximal inhibitory concentration) in the tubulin polymerization assay indicates the concentration of the compound required to inhibit the polymerization of tubulin by 50%. EC50 (Half-maximal effective concentration) in the competition binding assay reflects the concentration of this compound required to displace 50% of the radiolabeled colchicine from its binding site on tubulin. The cellular assay IC50 reflects the concentration needed to depolymerize microtubules within cells by 50%. It is important to note that absolute values can vary between different experimental setups.
Mechanism of Action: Targeting the Colchicine Binding Site
Both this compound and colchicine share a common mechanism of action by binding to the colchicine-binding site on the β-subunit of the tubulin heterodimer.[4] This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[5][6] The inhibition of microtubule formation leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis in rapidly dividing cancer cells.[1][7]
The following diagram illustrates the signaling pathway initiated by the binding of these inhibitors to tubulin.
References
- 1. This compound | tubulin inhibitor | anticancer agent | mitotic inhibitor | CAS# 915412-67-8 | InvivoChem [invivochem.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 7. What is the mechanism of Colchicine? [synapse.patsnap.com]
Validating the Anti-Angiogenic Effect of LP-261 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-angiogenic performance of LP-261 with other established agents, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.
This compound: A Novel Tubulin-Binding Anti-Angiogenic Agent
This compound is a novel, orally available small molecule that targets tubulin at the colchicine-binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis. Beyond its direct cytotoxic effects on tumor cells, this compound has demonstrated potent anti-angiogenic properties, positioning it as a promising candidate for cancer therapy.
Comparative In Vivo Efficacy
The anti-angiogenic and anti-tumor effects of this compound have been evaluated in various preclinical models. Below is a summary of its performance in key xenograft models compared to standard-of-care agents, paclitaxel (another tubulin-binding agent) and bevacizumab (a VEGF inhibitor).
Data Presentation: In Vivo Anti-Tumor Efficacy
| Agent | Cancer Model | Dosage and Schedule | Key Findings | Citation |
| This compound | PC3 Human Prostate Cancer Xenograft | 100 mg/kg, orally, twice daily for 3 days, followed by 4 days off, for 18 days | Complete inhibition of tumor growth. | [1] |
| This compound | SW620 Human Colon Adenocarcinoma Xenograft | Not specified | Excellent inhibition of tumor growth, comparable to paclitaxel. | |
| This compound + Bevacizumab | SW620 Human Colon Adenocarcinoma Xenograft | Low dose this compound (oral) + Bevacizumab | Significantly improved tumor inhibition compared to either agent alone. | |
| Paclitaxel | PC3 Human Prostate Cancer Xenograft | Not specified in the same study | Effective in decreasing cell viability and inducing apoptosis. | [2] |
| Bevacizumab | PC3 Human Prostate Cancer Xenograft | Not specified in the same study | Significantly more efficacious in inhibiting xenograft progression compared to no therapy. | [3] |
| Bevacizumab | Neuroblastoma Xenografts | 5 mg/kg, intraperitoneally, twice weekly | Significantly reduced tumor growth by 30-63% through reduction of angiogenesis. | [4] |
Note: The data presented is compiled from different studies. Direct head-to-head comparisons under identical experimental conditions may not be available. The term "comparable" for this compound and paclitaxel in the SW620 model is based on the qualitative assessment in the cited literature.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure transparency and aid in the design of future studies.
Mouse Xenograft Model for Tumor Growth Inhibition
This protocol outlines the general procedure for establishing and evaluating the efficacy of anti-angiogenic agents in a subcutaneous xenograft model.
-
Cell Culture: Human cancer cell lines (e.g., SW620 colon adenocarcinoma, PC3 prostate cancer) are cultured in appropriate media and conditions to reach the exponential growth phase.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of viable tumor cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational drug (e.g., this compound), comparators (e.g., paclitaxel, bevacizumab), and vehicle control are administered according to the specified dosage, route (e.g., oral gavage, intraperitoneal injection), and schedule.
-
Data Analysis: Tumor growth curves are plotted for each group. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31), can be performed on the excised tumors.
Rat Aortic Ring Assay
This ex vivo assay assesses the effect of compounds on angiogenesis by measuring microvessel outgrowth from aortic explants.
-
Aorta Excision: Thoracic aortas are harvested from rats under sterile conditions and placed in a culture medium.
-
Ring Preparation: The periaortic fibro-adipose tissue is carefully removed, and the aorta is sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a multi-well plate.
-
Treatment: The rings are cultured in an endothelial cell growth medium supplemented with the test compounds (e.g., this compound) at various concentrations.
-
Quantification of Angiogenesis: After a defined incubation period (typically 7-14 days), the extent of microvessel outgrowth from the aortic rings is quantified using microscopy and image analysis software. The length and density of the sprouting microvessels are measured.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of tubulin-binding agents and the experimental workflow for in vivo validation.
Caption: Workflow for in vivo validation of anti-angiogenic compounds.
Caption: Proposed anti-angiogenic signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticulate paclitaxel demonstrates antitumor activity in PC3 and Ace-1 aggressive prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orthotopic administration of (213)Bi-bevacizumab inhibits progression of PC3 xenografts in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-VEGF antibody bevacizumab potently reduces the growth rate of high-risk neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-261: A Promising Candidate for Overcoming Paclitaxel Resistance in Tumors
For Immediate Release
A comprehensive analysis of preclinical data suggests that LP-261, a novel oral tubulin-binding agent, holds significant promise for the treatment of paclitaxel-resistant tumors. By targeting the colchicine-binding site on tubulin, this compound employs a distinct mechanism of action that appears to circumvent common resistance pathways that limit the efficacy of paclitaxel, a cornerstone of chemotherapy. This guide provides a comparative overview of this compound's potential efficacy in paclitaxel-resistant settings, supported by available experimental data and methodologies.
Executive Summary
Paclitaxel resistance is a major clinical challenge, often driven by the overexpression of the drug efflux pump P-glycoprotein (P-gp), encoded by the ABCB1 gene. This compound's mechanism as a colchicine-site binder and its apparent lack of interaction with ABCB1 transporters position it as a strong candidate to treat tumors that have developed resistance to paclitaxel. While direct head-to-head studies of this compound in confirmed paclitaxel-resistant cell lines are not yet published, data from similar colchicine-binding site inhibitors, such as VERU-111, demonstrate the potential of this class of drugs to remain effective when paclitaxel fails.
Comparison of Tubulin-Binding Agents in Paclitaxel-Resistant Models
To illustrate the potential of this compound, this guide presents a comparative summary of its known characteristics alongside paclitaxel and another colchicine-binding site inhibitor, VERU-111, for which data in paclitaxel-resistant models is available.
| Feature | Paclitaxel | This compound | VERU-111 |
| Target Site on Tubulin | Taxane-binding site | Colchicine-binding site | Colchicine-binding site |
| Substrate for ABCB1 (P-gp) | Yes | No (apparent)[1] | No |
| Efficacy in Paclitaxel-Sensitive Models | High | Comparable to paclitaxel[1] | Comparable to paclitaxel[2] |
| Efficacy in Paclitaxel-Resistant Models | Low to Ineffective[2] | Hypothesized High | High[2][3] |
| Administration Route | Intravenous | Oral[1] | Oral[2] |
Quantitative Data: Efficacy in Paclitaxel-Sensitive and Resistant Settings
The following tables summarize the cytotoxic activity of paclitaxel in sensitive versus resistant cell lines and the in vivo efficacy of VERU-111 as a surrogate for the potential of colchicine-binding site inhibitors in paclitaxel-resistant tumors.
Table 1: In Vitro Cytotoxicity of Paclitaxel in Sensitive vs. Resistant Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Description | Paclitaxel IC50 |
| MDA-MB-231 | Paclitaxel-Sensitive TNBC | 2 nM[4][5] |
| T50R (MDA-MB-231 derived) | Paclitaxel-Resistant TNBC | >100 nM[4][5] |
Table 2: In Vivo Efficacy of VERU-111 in a Paclitaxel-Resistant Lung Cancer Xenograft Model
| Treatment Group (A549/TxR Xenograft) | Dosage | Tumor Growth Inhibition |
| Vehicle Control | - | 0% |
| Paclitaxel | - | Ineffective[2] |
| VERU-111 | 7.5 mg/kg, oral | 69.0%[6] |
| VERU-111 | 12.5 mg/kg, oral | 77.7%[6] |
| Cisplatin (Positive Control) | - | 70.1%[6] |
Signaling Pathways and Mechanisms of Action
Paclitaxel resistance mediated by ABCB1 involves the active efflux of the drug from the cancer cell, preventing it from reaching its microtubule target. This compound, by not being a substrate for this pump, is expected to accumulate intracellularly and exert its cytotoxic effects.
Caption: Paclitaxel resistance via ABCB1 efflux and this compound's circumvention.
Experimental Protocols
Establishment of Paclitaxel-Resistant Cell Lines
A common method to develop paclitaxel-resistant cancer cell lines involves continuous or intermittent exposure to escalating concentrations of paclitaxel over a prolonged period. For example, the T50R cell line was established from the human TNBC cell line MDA-MB-231 by stepwise increases in paclitaxel concentration from 0.5 to 50 nM.[4][5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate paclitaxel-sensitive (parental) and paclitaxel-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, paclitaxel, or other comparators for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject paclitaxel-resistant tumor cells (e.g., A549/TxR) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (vehicle control, paclitaxel, this compound at various doses). Administer treatments according to the specified schedule (e.g., oral gavage for this compound, intraperitoneal injection for paclitaxel).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Caption: Workflow for assessing in vivo efficacy in xenograft models.
Alternative Therapeutic Strategies
For paclitaxel-resistant tumors, particularly in challenging subtypes like TNBC, several alternative strategies are being explored:
-
Nab-paclitaxel: An albumin-bound formulation of paclitaxel that may enhance tumor delivery. However, its efficacy can still be limited by ABCB1 overexpression.[7]
-
Other Microtubule Inhibitors: Agents that bind to different sites on tubulin, such as colchicine-binding site inhibitors (e.g., this compound, VERU-111), are promising as they are often not substrates for P-gp.
-
PARP Inhibitors: For patients with BRCA mutations, PARP inhibitors like olaparib and talazoparib have shown efficacy.
-
Immunotherapy: Immune checkpoint inhibitors (e.g., pembrolizumab) in combination with chemotherapy are an option for PD-L1 positive TNBC.
Conclusion
This compound presents a compelling case for a new therapeutic option in paclitaxel-resistant cancers. Its distinct mechanism of action at the colchicine-binding site of tubulin and its ability to evade ABCB1-mediated efflux are strong preclinical indicators of its potential to overcome a common and clinically significant form of drug resistance. Further direct comparative studies in paclitaxel-resistant models are warranted to fully elucidate its clinical potential.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Orally available tubulin inhibitor VERU-111 enhances antitumor efficacy in paclitaxel-resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to nanoparticle albumin-bound paclitaxel is mediated by ABCB1 in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phase I Clinical Trial Results of LP-261, a Novel Tubulin-Targeting Agent
This guide provides a comprehensive comparison of the Phase I clinical trial results for LP-261, a novel oral tubulin-targeting agent, with other relevant tubulin-targeting anticancer agents. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.
Introduction to this compound and its Mechanism of Action
This compound is a novel, orally administered small molecule that targets tubulin, a critical component of the cytoskeleton in eukaryotic cells.[1] Unlike many other tubulin-targeting agents, this compound binds reversibly near the colchicine site, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent apoptosis in cancer cells.[1] A key differentiating feature of this compound is that it is not a substrate for the P-glycoprotein (P-gp) efflux pump, suggesting it may be effective in treating multi-drug resistant tumors.[1] Furthermore, preclinical studies have indicated that this compound inhibits endothelial cell function and angiogenesis more potently than it does tumor cell proliferation, highlighting its potential as an anti-angiogenic agent.[1]
Signaling Pathway of Tubulin-Targeting Agents
References
Predicting Response to LP-261 Treatment: A Comparative Guide to Potential Biomarkers
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – November 7, 2025 – While specific, clinically validated biomarkers for predicting treatment response to the novel oral tubulin-targeting agent LP-261 remain to be definitively identified, its dual mechanism of action—disruption of microtubule dynamics and inhibition of angiogenesis—provides a framework for exploring potential predictive markers. This guide offers a comparative overview of candidate biomarkers based on preclinical and clinical research into this compound and other agents with similar mechanisms.
This compound is an investigational anticancer agent that binds to the colchicine site on tubulin, leading to G2/M cell cycle arrest.[1][2] It also exhibits potent anti-angiogenic properties.[1][3] A Phase 1 clinical trial (NCT00449994) for this compound in patients with advanced solid malignancies included the evaluation of potential biomarkers as a secondary objective; however, specific findings from this evaluation have not been publicly detailed.[3]
This guide summarizes the current landscape of potential biomarkers for tubulin-targeting and anti-angiogenic therapies, providing a basis for future research and clinical trial design for this compound and similar compounds.
Potential Biomarkers for Tubulin-Targeting Activity
The efficacy of agents that target tubulin, like this compound, can be influenced by the expression and characteristics of tubulin itself. One of the most studied potential biomarkers in this class is the expression of β-tubulin isotypes.
| Biomarker Category | Potential Biomarker | Rationale for Consideration with this compound | Supporting Experimental Data (from other tubulin-targeting agents) |
| Target Expression | β-tubulin Isotype Expression (especially Class III) | Variations in β-tubulin isotypes can alter the binding affinity and efficacy of tubulin-targeting drugs. | High expression of Class III β-tubulin has been correlated with resistance to taxanes and vinca alkaloids in various cancers in preclinical and some clinical studies. |
| Drug Efflux | P-glycoprotein (P-gp) Expression/Activity | P-gp is a major mechanism of multidrug resistance. This compound is reportedly not a P-gp substrate, suggesting this may not be a primary resistance mechanism but is a key comparative feature. | Overexpression of P-gp is a well-established mechanism of resistance to taxanes. |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for β-tubulin Isotype Expression
A potential method to assess the predictive value of β-tubulin isotypes for this compound response would involve quantifying their mRNA expression in tumor tissue.
-
Sample Collection: Fresh-frozen or formalin-fixed, paraffin-embedded (FFPE) tumor biopsies are collected from patients prior to treatment.
-
RNA Extraction: Total RNA is extracted from the tumor tissue using a commercially available kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The expression levels of different β-tubulin isotype mRNAs (e.g., TUBB1, TUBB2A, TUBB2B, TUBB3, TUBB4A, TUBB4B, TUBB6, and TUBB8) are quantified using specific primers and probes in a real-time PCR system.
-
Data Analysis: The expression of each isotype is normalized to one or more housekeeping genes. The relative expression levels can then be correlated with clinical outcomes such as tumor response rate, progression-free survival, and overall survival.
Logical Relationship of Tubulin Isotype Expression to Treatment Response
Caption: Potential influence of β-tubulin isotype expression on this compound treatment response.
Potential Biomarkers for Anti-Angiogenic Activity
This compound has demonstrated potent anti-angiogenic effects in preclinical models.[1][3] Therefore, biomarkers associated with angiogenesis are relevant to predicting its efficacy.
| Biomarker Category | Potential Biomarker | Rationale for Consideration with this compound | Supporting Experimental Data (from other anti-angiogenic agents) |
| Angiogenic Factors | Vascular Endothelial Growth Factor (VEGF) Levels | High levels of VEGF are associated with increased tumor angiogenesis. This compound's anti-angiogenic activity may be more pronounced in tumors with high VEGF expression. | Elevated baseline plasma VEGF-A has been associated with improved outcomes in some studies of bevacizumab-treated patients, although results are inconsistent across different cancer types. |
| Circulating Markers | Circulating Endothelial Cells (CECs) and Progenitors (CEPs) | Changes in the levels of CECs and CEPs may reflect the impact of anti-angiogenic therapy on the tumor vasculature. | Reductions in CEC and CEP counts after initiation of anti-angiogenic therapy have been correlated with treatment response in some clinical trials. |
| Genetic Markers | VEGF Gene Polymorphisms | Single nucleotide polymorphisms (SNPs) in the VEGF gene can influence its expression and may predict response to therapies targeting the VEGF pathway. | Certain VEGF-A SNPs have been associated with clinical outcomes in patients treated with bevacizumab. |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma VEGF-A Levels
To investigate the predictive potential of VEGF-A for this compound treatment, plasma levels can be measured before and during therapy.
-
Sample Collection: Whole blood is collected from patients in EDTA-containing tubes at baseline and at specified time points during treatment.
-
Plasma Preparation: The blood is centrifuged to separate the plasma, which is then aliquoted and stored at -80°C until analysis.
-
ELISA: Commercially available ELISA kits are used to quantify the concentration of VEGF-A in the plasma samples according to the manufacturer's instructions.
-
Data Analysis: Baseline VEGF-A levels and changes in levels during treatment are correlated with clinical response parameters to determine their predictive value.
Signaling Pathway of this compound's Dual Mechanism of Action
Caption: Dual mechanism of action of this compound targeting both tumor cells and angiogenesis.
Comparison with Alternative Therapies
This compound's profile as an oral tubulin-targeting agent that is not a P-gp substrate offers potential advantages over existing therapies like taxanes.
| Feature | This compound | Taxanes (e.g., Paclitaxel, Docetaxel) |
| Mechanism | Binds to the colchicine site of tubulin, destabilizing microtubules. | Bind to the taxane-binding site of β-tubulin, stabilizing microtubules. |
| Administration | Oral | Intravenous |
| P-gp Substrate | No | Yes |
| Potential Biomarkers | - β-tubulin isotypes- Angiogenesis markers (VEGF, CECs) | - β-tubulin isotypes (Class III)- P-gp expression |
Experimental Workflow for Biomarker Discovery and Validation
Caption: A typical workflow for the discovery and validation of predictive biomarkers.
Future Directions
The identification of predictive biomarkers for this compound is crucial for optimizing its clinical development and ensuring its use in patient populations most likely to benefit. Future research should focus on:
-
Retrospective Analysis: Analyzing samples from the Phase 1 trial to identify correlations between the potential biomarkers discussed and clinical outcomes.
-
Prospective Validation: Designing future clinical trials with integrated biomarker studies to prospectively validate any promising candidates.
-
Multi-omic Approaches: Utilizing genomics, transcriptomics, and proteomics to discover novel biomarkers of response and resistance to this compound.
Disclaimer: this compound is an investigational agent and has not been approved for any indication. The information provided in this guide is for research and informational purposes only.
References
- 1. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Tubulin Binding Agents with a Focus on the Novel Colchicine-Site Inhibitor LP-261
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tubulin binding agent LP-261 with other established and emerging tubulin inhibitors. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document aims to be an objective resource for researchers in oncology and drug development.
Introduction to Tubulin as a Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as mitosis, cell signaling, and intracellular transport.[1][2] Their dynamic nature makes them a prime target for anticancer therapies.[2] Tubulin binding agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3] These agents are broadly classified into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents, which bind to distinct sites on the tubulin dimer.[4][5]
This compound is a novel, orally active small molecule that targets the colchicine binding site on β-tubulin, leading to the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase.[6][7] Preclinical studies have demonstrated its potent anti-proliferative and anti-angiogenic activities.[6][8] This guide will compare the in vitro and in vivo efficacy of this compound with other prominent tubulin binding agents that target various sites on the tubulin molecule.
Comparative Efficacy of Tubulin Binding Agents
The following tables summarize the in vitro cytotoxicity and tubulin polymerization inhibition of this compound and other selected tubulin binding agents. The data is primarily sourced from studies utilizing the NCI-60 cancer cell line panel, providing a standardized platform for comparison.
Table 1: In Vitro Cytotoxicity (GI₅₀) in NCI-60 Cancer Cell Line Panel
| Compound | Binding Site | Mean GI₅₀ (µM) across NCI-60 Panel | Select Cell Line GI₅₀ (µM) |
| This compound | Colchicine | ~0.1[7][8] | MCF-7: 0.01, H522: 0.01, SW-620: 0.05, PC-3: 0.07[9] |
| Paclitaxel | Taxane | 0.00025[10] | MDA-MB-231: 0.00061, A2780: 0.015[11][12] |
| Vincristine | Vinca | Not explicitly stated as a mean value; cell line specific data available. | A549, MCF-7, SY5Y, 1A9 (IC₅₀ values used for treatment)[13] |
| Combretastatin A4 | Colchicine | Not explicitly stated as a mean value; cell line specific data available. | HT-29: 7, MCF-7 and A-549 activities are in the micromolar range.[6] Cis-azo-CA-4: 0.2-10[14] |
| Colchicine | Colchicine | Not explicitly stated as a mean value; cell line specific data available. | AGS and NCI-N87 (antiproliferative effects noted)[15] |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Binding Site | IC₅₀/EC₅₀ for Tubulin Polymerization Inhibition (µM) |
| This compound | Colchicine | EC₅₀: 3.2 - 5.0[9] |
| Paclitaxel | Taxane | ED₅₀: 0.5 (promoter)[11] |
| Vincristine | Vinca | 50% polymerization prevention at 0.43 for 3.0 mg/ml tubulin[16] |
| Combretastatin A4 | Colchicine | Potent inhibitor, specific IC₅₀ not consistently reported.[6] |
| Colchicine | Colchicine | Potent inhibitor, specific IC₅₀ not consistently reported. |
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in xenograft models. In a study with NCI-H522 human non-small-cell lung tumor xenografts, oral administration of this compound at 50 mg/kg twice daily resulted in a 96% reduction in mean tumor volume after 28 days.[9] In the SW620 colon adenocarcinoma xenograft model, the activity of this compound was comparable to that of paclitaxel.[6]
Clinical Development of this compound
A Phase 1 clinical trial of this compound in patients with advanced solid malignancies showed that the drug was well-tolerated.[7] The maximum tolerated dose (MTD) had not been reached in the reported data, and 47% of patients treated with sub-MTD doses demonstrated stable disease.[7] this compound exhibited rapid oral absorption and a short half-life.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of tubulin binding agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.[18]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.
-
Tubulin Preparation: Dissolve purified tubulin (e.g., porcine brain tubulin at 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[19]
-
Compound Addition: Add the test compound at various concentrations to the tubulin solution in a pre-warmed 96-well plate.
-
Polymerization Monitoring: Monitor the change in fluorescence or absorbance (at 340 nm) at 37°C over time (e.g., 60 minutes) using a plate reader.[19][20]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]
-
Cell Harvest and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.[10]
-
Staining: Resuspend fixed cells in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase to eliminate RNA staining.[4][10]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells, which is proportional to their DNA content.[4]
Rat Aortic Ring Assay
This ex vivo assay assesses the anti-angiogenic potential of a compound by measuring its effect on microvessel outgrowth from aortic explants.[21]
-
Aorta Excision and Sectioning: Excise the thoracic aorta from a rat, clean it of surrounding tissue, and section it into 1-2 mm rings.[22]
-
Embedding: Embed the aortic rings in a 3D matrix such as Matrigel or collagen in a 24- or 48-well plate.[22][23]
-
Treatment and Incubation: Add culture medium containing the test compound to the wells and incubate for several days.
-
Analysis: Quantify the extent of microvessel sprouting from the aortic rings using microscopy and image analysis software.[21]
Signaling Pathways and Mechanisms of Action
Tubulin binding agents trigger a cascade of downstream signaling events that ultimately lead to apoptosis and, for many, anti-angiogenic effects.
Apoptosis Induction Pathway
Disruption of microtubule dynamics by agents like this compound leads to mitotic arrest, which activates the spindle assembly checkpoint. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. Furthermore, tubulin disruption has been shown to upregulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[4] The inhibition of microtubule networks can also suppress the DNA-binding activity of the pro-survival transcription factor NF-κB, further promoting apoptosis.[24]
Anti-Angiogenic Signaling Pathway
Many tubulin binding agents, including this compound, exhibit potent anti-angiogenic properties by targeting endothelial cells.[6] They can inhibit the proliferation and migration of endothelial cells and disrupt the formation of new blood vessels. This is often mediated through the inhibition of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Some colchicine-site inhibitors have been shown to reduce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]
Experimental Workflow for Drug Evaluation
The evaluation of a novel tubulin binding agent typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Conclusion
This compound emerges as a promising orally active tubulin binding agent that targets the colchicine site. Its potent in vitro cytotoxicity against a range of cancer cell lines and significant in vivo anti-tumor and anti-angiogenic activity position it as a valuable candidate for further clinical development. This guide provides a comparative framework for evaluating this compound alongside other tubulin inhibitors, highlighting its distinct profile as a colchicine-site binder. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating this important class of anticancer agents. Further studies are warranted to fully elucidate the clinical potential of this compound, both as a monotherapy and in combination with other cancer treatments.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]
- 7. Antiangiogenic and antitumor activity of this compound, a novel oral tubulin binding agent, alone and in combination with bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of two anti-tubulin agents, eribulin and paclitaxel, enhances anti-tumor effects on triple-negative breast cancer through mesenchymal-epithelial transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rat Aortic Ring Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of LP-261: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like LP-261 are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on its nature as a potent, biologically active compound and general principles of hazardous waste management.
This compound, identified with CAS number 915412-67-8, is a potent antimitotic and oral tubulin binding agent.[1][2] Such compounds, due to their biological activity, require careful management throughout their lifecycle, including disposal. The following procedures are designed to provide essential safety and logistical information to mitigate risks.
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and for communicating with waste disposal personnel.
| Property | Value | Source |
| CAS Number | 915412-67-8 | [1][2] |
| Molecular Formula | C22H19N3O4S | [2] |
| Molecular Weight | 421.47 g/mol | [2] |
| Storage (Powder) | 2 years at -20°C | [2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [2] |
Experimental Protocol for Proper Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general best practices for potent research chemicals and should be adapted to comply with institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields, and nitrile gloves.
-
For handling larger quantities or if there is a risk of aerosolization, consider a respirator with an appropriate cartridge.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, weighing paper), and contaminated PPE, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and should have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as solutions in DMSO or other solvents, in a separate, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
The container should be leak-proof and made of a material compatible with the solvent.
-
3. Waste Labeling:
-
Label all waste containers with the following information:
-
"Hazardous Waste"
-
"this compound (CAS: 915412-67-8)"
-
The full name of the solvent(s) if applicable.
-
An estimate of the concentration and quantity of this compound.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
4. Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic.
-
The storage area should be well-ventilated.
-
Follow the storage temperature guidelines for the compound if long-term storage of the waste is necessary.
5. Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal personnel with all necessary information about the waste, including its chemical composition and any known hazards.
-
Disposal should be conducted in accordance with all local, state, and federal regulations. In the United States, this would fall under the Resource Conservation and Recovery Act (RCRA) regulations managed by the Environmental Protection Agency (EPA).[3][4][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided in this guide is intended for informational purposes only and is based on general laboratory safety principles. It is not a substitute for a formal Safety Data Sheet (SDS) or the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your institution's specific protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling LP-261
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of LP-261, a potent, orally active anti-mitotic agent utilized in cancer research. Given its cytotoxic nature, strict adherence to the following procedures is paramount to ensure personnel safety and mitigate environmental contamination.
Understanding the Hazards
This compound is identified as a potent anti-mitotic agent that inhibits tubulin polymerization.[1] Substances with this mechanism of action are considered cytotoxic and may present significant health risks. Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and ingestion.[1] Potential health effects of exposure to anti-mitotic agents can be severe, including but not limited to, skin irritation, organ damage, and adverse reproductive effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use appropriate PPE to establish a barrier between the handler and the hazardous substance.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Double Gloving (Nitrile) | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination. |
| Body | Solid-front, back-closing gown | Use a disposable, low-permeability gown. Ensure cuffs are tucked into the inner glove. |
| Eyes | Safety Goggles or Face Shield | Protects against splashes and aerosols. Standard laboratory glasses are not sufficient. |
| Respiratory | NIOSH-approved Respirator | A fit-tested N95 respirator or higher is required when handling the powdered form of this compound or when there is a risk of aerosol generation. |
This data is compiled based on general best practices for handling potent cytotoxic compounds in a laboratory setting.
Operational Plan: Handling and Experimental Workflow
All handling of this compound, particularly in its powdered form, must be conducted within a certified Class II, Type B Biological Safety Cabinet (BSC) or a similar containment device to prevent the release of aerosols.[2]
Experimental Workflow for Handling this compound:
Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
As a cytotoxic agent, all waste contaminated with this compound must be treated as hazardous. This includes empty vials, used PPE, and any materials used for cleaning spills.
Waste Segregation and Disposal Pathway:
Caption: Diagram 2: Segregation and disposal pathway for waste contaminated with this compound.
Key Disposal Steps:
-
Segregation at the Source: Immediately after use, segregate waste into sharps, non-sharps, and liquid waste streams.[3]
-
Use Designated Containers:
-
Final Disposal: All this compound waste must be disposed of as hazardous/special waste, typically via high-temperature incineration.[4][5] Do not mix with general laboratory waste.
Emergency Procedures
Spills: In the event of a spill, evacuate the immediate area. Only personnel trained in hazardous spill cleanup should proceed, using a cytotoxic spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
In all cases of exposure, seek immediate medical attention and report the incident to your institution's safety officer.
By implementing these safety measures, researchers can handle this compound effectively while minimizing the risks to themselves and the surrounding environment.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
